Methyl 4-amino-2-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPQMVSYNJQULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181911 | |
| Record name | Methyl 4-amino-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27492-84-8 | |
| Record name | Methyl 4-amino-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27492-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-o-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027492848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-amino-o-anisate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-amino-2-methoxybenzoate from p-Aminosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the synthesis of Methyl 4-amino-2-methoxybenzoate, a key intermediate in the pharmaceutical industry, notably in the production of Metoclopramide.[1][2] The document outlines a highly efficient, one-pot synthetic route starting from the readily available p-aminosalicylic acid (4-aminosalicylic acid). Detailed experimental protocols, quantitative data from cited literature, and process visualizations are presented to offer a comprehensive resource for laboratory and industrial applications. The synthesis leverages a simultaneous O-methylation and esterification reaction, providing a high-yield pathway to the target compound.
Synthetic Strategy and Pathway
The synthesis of this compound from p-aminosalicylic acid presents a unique chemical challenge due to the presence of three reactive functional groups: an amino (-NH₂), a hydroxyl (-OH), and a carboxylic acid (-COOH). The objective is to selectively methylate the hydroxyl group and esterify the carboxylic acid group while leaving the amino group intact.
The most direct and high-yielding approach is a one-pot reaction using a powerful methylating agent, such as dimethyl sulfate (B86663), in the presence of a strong base under anhydrous conditions.[3][4] This method facilitates the simultaneous O-methylation of the phenolic hydroxyl group and methyl esterification of the carboxylic acid. The use of an anhydrous aprotic solvent like acetone (B3395972) is crucial to prevent undesirable side reactions, such as the N-methylation of the amino group.[4]
Caption: Overall synthetic pathway from p-aminosalicylic acid.
Experimental Protocols
The following protocols are derived from established patent literature, providing a detailed methodology for the synthesis.
This protocol is adapted from patent CN105237422A and is suitable for larger-scale production.[3]
-
Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, add 1.5 kg (9.79 mol) of p-aminosalicylic acid, 1.25 kg (31.25 mol) of crushed sodium hydroxide, and 4.5 L of acetone.
-
Initiation: Stir the mixture vigorously and cool the flask to 25°C.
-
Reagent Addition: Gradually add 2.3 L (24.29 mol) of dimethyl sulfate dropwise to the suspension while maintaining the temperature at 25°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for 5.5 hours at the same temperature.
-
Work-up and Isolation:
-
Remove the acetone solvent by rotary evaporation.
-
Dissolve the resulting residue in 6 L of water.
-
Perform liquid-liquid extraction three times using a total of 20 L of ethyl acetate.
-
Combine the organic layers (ethyl acetate).
-
Dry the combined organic phase and remove the solvent by rotary evaporation to yield the final product.
-
This protocol is adapted from US Patent 3,700,719 for a smaller, laboratory-scale reaction.[4]
-
Reaction Setup: Into a flask containing a solution of 410 mg of p-aminosalicylic acid in 25 mL of anhydrous acetone, add 360 mg of granulated potassium hydroxide.
-
Reagent Addition: Add 0.7 mL of dimethyl sulfate to the mixture with stirring at room temperature over 20 minutes.
-
Reaction: Continue stirring the mixture for an additional 3 hours.
-
Quenching: Add 0.2 mL of acetic acid to neutralize any remaining base.
-
Isolation: The product can be isolated using standard procedures such as filtration and recrystallization or extraction as described in the large-scale protocol.
Caption: Experimental workflow for the synthesis process.
Quantitative Data Summary
The quantitative data from the cited experimental protocols are summarized below for easy comparison.
Table 1: Comparison of Reaction Conditions
| Parameter | Protocol 1 (Large-Scale)[3] | Protocol 2 (Lab-Scale)[4] |
| Starting Material | p-Aminosalicylic Acid (1.5 kg, 9.79 mol) | p-Aminosalicylic Acid (410 mg) |
| Base | Sodium Hydroxide (1.25 kg, 31.25 mol) | Potassium Hydroxide (360 mg) |
| Methylating Agent | Dimethyl Sulfate (2.3 L, 24.29 mol) | Dimethyl Sulfate (0.7 mL) |
| Solvent | Acetone (4.5 L) | Anhydrous Acetone (25 mL) |
| Temperature | 25°C | Room Temperature |
| Reaction Time | 5.5 hours | ~3.3 hours |
| Reported Yield | 90.8% (1.61 kg) | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27492-84-8 | [5] |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [1][5] |
| Appearance | Grey Solid / White Solid | [2] |
| Melting Point | 157 °C | [5] |
Conclusion
The synthesis of this compound from p-aminosalicylic acid is most effectively achieved through a one-pot reaction involving simultaneous O-methylation and esterification with dimethyl sulfate under basic, anhydrous conditions. This method is robust, scalable, and provides high yields, making it suitable for both academic research and industrial production. Careful control of reaction conditions, particularly temperature and the exclusion of water, is critical to ensure high selectivity and prevent the formation of impurities. The provided protocols and data serve as a valuable technical resource for professionals in the field of chemical synthesis and drug development.
References
- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 2. This compound | 27492-84-8 [chemicalbook.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound | 27492-84-8 | FM40418 [biosynth.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-methoxybenzoate is a valuable intermediate in organic and medicinal chemistry, frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring an aromatic ring substituted with amino, methoxy, and methyl ester functional groups, provides a versatile scaffold for various chemical modifications. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | White to off-white crystalline powder/solid | |
| Melting Point | 155 - 159 °C | |
| Boiling Point (Predicted) | 339.2 ± 22.0 °C at 760 mmHg | |
| Solubility | Limited in water; Good in ethanol (B145695) and methanol | |
| logP (Predicted) | 1.419 | |
| pKa (Predicted) | 2.04 ± 0.10 | |
| CAS Number | 27492-84-8 |
Note on Boiling Point: There is conflicting data regarding the boiling point. A predicted value is available; however, an experimental value of 155 - 157 °C at 1013 hPa has also been reported, which is likely inaccurate as it falls within the melting point range. It is possible that the compound decomposes at elevated temperatures before boiling. Experimental determination is recommended to clarify this property.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 150 °C).
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For solids with high melting points, distillation under reduced pressure may be necessary to prevent decomposition. Given the high predicted boiling point and the possibility of decomposition, a careful approach is required.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
Procedure (Thiele Tube Method):
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube (sealed end up) into the test tube containing the sample.
-
Clamp the thermometer so that the test tube and the lower part of the thermometer are immersed in the oil of a Thiele tube.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
-
Caution: Due to the high predicted boiling point, monitor the sample for any signs of darkening or charring, which would indicate decomposition. If decomposition occurs, the measured boiling point will not be accurate.
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Apparatus:
-
Test tubes with stoppers
-
Graduated cylinders or pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure (Qualitative):
-
Place approximately 10-20 mg of this compound into separate, labeled test tubes.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane) to each test tube.
-
Stopper the test tubes and shake them vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.
-
Allow the tubes to stand and observe.
-
Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask at a constant temperature.
-
Seal the flask and agitate it (e.g., using a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Determine the concentration of the dissolved solute in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in units such as g/L or mol/L.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of this compound.
An In-depth Technical Guide to Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-methoxybenzoate, with the CAS number 27492-84-8, is a key chemical intermediate predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring an aromatic ring substituted with amino, methoxy (B1213986), and methyl ester functional groups, renders it a versatile building block for the construction of more complex molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the development of therapeutic agents.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 27492-84-8 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Melting Point | 155-159 °C | [1][2] |
| Boiling Point | 339.2 ± 22.0 °C (Predicted) | [2] |
| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.04 ± 0.10 (Predicted) | [2] |
| XLogP3 | 2.1 (Calculated) | [3] |
| Solubility | Good solubility in ethanol (B145695) and methanol (B129727); limited solubility in water. Soluble in Chloroform (Slightly) and Methanol (Slightly, Heated). | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): δ 7.52 (d, J=8.4Hz, 1H), 6.32 (s, 1H), 6.25-6.23 (m, 1H), 5.6 (bs, 2H), 3.72 (s, 3H), 3.67 (s, 3H).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.52 | d | 1H | Aromatic H |
| 6.32 | s | 1H | Aromatic H |
| 6.25-6.23 | m | 1H | Aromatic H |
| 5.6 | bs | 2H | -NH₂ |
| 3.72 | s | 3H | -OCH₃ or -COOCH₃ |
| 3.67 | s | 3H | -OCH₃ or -COOCH₃ |
¹³C NMR (Predicted): Predicted chemical shifts for the carbon atoms are in the regions of:
-
Aromatic carbons: 100-160 ppm
-
Ester carbonyl carbon: ~167 ppm
-
Methoxy and methyl ester carbons: 50-60 ppm
Infrared (IR) Spectroscopy
-
N-H stretching (amino group): 3300-3500 cm⁻¹ (typically two bands for a primary amine)
-
C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹
-
C=O stretching (ester): ~1700 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1450 cm⁻¹
-
C-O stretching (ester and ether): 1000-1300 cm⁻¹
Mass Spectrometry (MS)
The electron ionization mass spectrum will show a molecular ion peak [M]⁺ at m/z = 181. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59).
Synthesis Protocols
This compound can be synthesized through several routes. Two common methods are detailed below.
Method 1: Catalytic Hydrogenation of Methyl 2-methoxy-4-nitrobenzoate
This method involves the reduction of a nitro group to a primary amine.
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (1 equivalent) in methanol.
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (e.g., ~0.1 equivalents by weight) and sodium sulfate (B86663) (as a dehydrating agent).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.[2]
Workflow Diagram:
Method 2: Fischer Esterification of 4-Amino-2-methoxybenzoic Acid
This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-methoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (which acts as both reactant and solvent).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a large excess of methanol was used, remove most of it via rotary evaporation.
-
Neutralization and Extraction: Pour the residue into cold water and neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Workflow Diagram:
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its functional groups provide handles for further chemical modifications, such as acylation, alkylation, and condensation, to build more complex drug molecules.[1]
Intermediate for Kinase Inhibitors
This compound is a key building block in the synthesis of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. Lenvatinib targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene. By inhibiting these kinases, Lenvatinib potently disrupts tumor angiogenesis and proliferation.
Lenvatinib Signaling Pathway Inhibition:
Precursor for 5-HT4 Receptor Ligands
Derivatives of this compound are potent agonists and antagonists for the 5-hydroxytryptamine 4 (5-HT4) receptor. This compound is a well-established intermediate in the synthesis of Metoclopramide, a 5-HT4 receptor agonist and dopamine (B1211576) D2 receptor antagonist used as an antiemetic and to treat gastroesophageal reflux disease.
5-HT4 Receptor Signaling Pathway:
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties and reactivity make it a foundational component in the synthesis of a range of important pharmaceutical compounds. A thorough understanding of its characteristics and synthetic utility is essential for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of Methyl 4-amino-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-methoxybenzoate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Lenvatinib and Metoclopramide.[1][2] Its chemical versatility, stemming from the presence of an amino group, a methoxy (B1213986) group, and a methyl ester, allows for a wide range of chemical modifications.[1][2] This guide provides a comprehensive overview of the known reaction mechanisms involving this compound and extrapolates its kinetic behavior based on established principles of physical organic chemistry and studies on analogous substituted benzoates. Detailed experimental protocols for key transformations and kinetic analysis are also presented, alongside visual diagrams to elucidate reaction pathways and workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for designing and executing chemical reactions and kinetic studies.
| Property | Value | Reference |
| CAS Number | 27492-84-8 | [2][3][4] |
| Molecular Formula | C₉H₁₁NO₃ | [1][3][5] |
| Molecular Weight | 181.19 g/mol | [1][2][3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 155-159 °C | [2][4] |
| Solubility | Good solubility in organic solvents like ethanol (B145695) and methanol; limited solubility in water. | [2] |
Reaction Mechanisms and Kinetics
While specific quantitative kinetic data for the reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the electronic properties of its substituents and the well-studied kinetics of related benzoate (B1203000) esters.[6][7][8]
The aromatic ring of this compound is substituted with two electron-donating groups: an amino group (-NH₂) at the para position and a methoxy group (-OCH₃) at the ortho position relative to the ester. Both groups increase the electron density of the aromatic ring and influence the reactivity of the ester group.
Ester Hydrolysis
The hydrolysis of benzoate esters can proceed via acid-catalyzed or base-catalyzed (saponification) mechanisms.
Base-Catalyzed Hydrolysis (Saponification):
The base-catalyzed hydrolysis of esters typically follows a BAC2 mechanism (Bimolecular, Acyl-Oxygen cleavage, Base-catalyzed).[9] The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.
The rate of this reaction is highly sensitive to the electronic effects of the substituents on the benzene (B151609) ring.[7][10] Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged tetrahedral intermediate and increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups, such as the amino and methoxy groups in this compound, are expected to decrease the rate of hydrolysis by destabilizing the transition state leading to the tetrahedral intermediate. The amino group at the para position, in particular, is a strong electron-donating group through resonance, which would significantly reduce the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack.
Acid-Catalyzed Hydrolysis:
Acid-catalyzed ester hydrolysis proceeds via an AAC2 mechanism (Bimolecular, Acyl-Oxygen cleavage, Acid-catalyzed). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the intermediate collapses to release the alcohol and the carboxylic acid.
Similar to the base-catalyzed reaction, the electronic effects of the substituents play a crucial role. Electron-donating groups are expected to stabilize the carbocation-like transition state, which could potentially increase the reaction rate. However, the overall effect is often complex and can be influenced by the specific reaction conditions.
Amide Coupling Reactions
The amino group of this compound can readily undergo acylation with carboxylic acids or their derivatives to form amides.[11] This is a fundamental transformation in the synthesis of many pharmaceuticals. The reaction typically requires a coupling agent to activate the carboxylic acid.[12]
Common coupling agents include carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[11][12] The mechanism generally involves the formation of a highly reactive activated ester or a similar intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of this compound.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring of this compound is activated towards electrophilic aromatic substitution. The amino and methoxy groups are ortho, para-directing. Given that the para position to the amino group is occupied by the ester, and the ortho positions to the amino group are also ortho/para to the methoxy group, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5).
A documented example is the chlorination of the aromatic ring using N-chlorosuccinimide (NCS).[11][13]
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the methylation of p-aminosalicylic acid.[14]
Materials:
-
p-Aminosalicylic acid
-
Anhydrous acetone
-
Potassium hydroxide (granulated)
-
Dimethyl sulfate (B86663)
-
Acetic acid
Procedure:
-
Dissolve p-aminosalicylic acid in anhydrous acetone.[14]
-
Add granulated potassium hydroxide to the solution.[14]
-
Add dimethyl sulfate to the reaction mixture with stirring at room temperature.[14]
-
Continue stirring for a specified period (e.g., 3 hours).[14]
-
Quench the reaction by adding acetic acid.[14]
-
The product can be isolated and purified using standard techniques such as extraction and crystallization.
General Protocol for a Kinetic Study of Ester Hydrolysis
This protocol outlines a general method for studying the kinetics of the base-catalyzed hydrolysis of this compound using UV-Vis spectrophotometry. The reaction can be monitored by observing the change in absorbance of the reactants or products over time.
Materials and Equipment:
-
This compound
-
Sodium hydroxide solution of known concentration
-
A suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility)
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of sodium hydroxide of known concentration in the same solvent.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the starting material and the expected product (4-amino-2-methoxybenzoic acid) by scanning the UV-Vis spectrum. Choose a wavelength where the change in absorbance upon reaction is significant.
-
Set the spectrophotometer to the chosen wavelength and allow it to warm up.
-
-
Kinetic Run:
-
Equilibrate the solutions of the ester and the base to the desired reaction temperature in a water bath.
-
In a cuvette, mix known volumes of the pre-heated ester and base solutions to initiate the reaction. The final concentrations should be such that the reaction proceeds at a measurable rate.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance as a function of time.
-
-
Data Analysis:
-
The reaction order can be determined by analyzing the absorbance vs. time data. For a pseudo-first-order reaction (if the concentration of one reactant is in large excess), a plot of ln(At - A∞) vs. time will be linear, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The pseudo-first-order rate constant (k') can be determined from the slope of this plot.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.
-
Protocol for Amide Coupling
The following is a general procedure for the acylation of the amino group of this compound.[11]
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or Et₃N)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid, this compound, and the coupling agent in the anhydrous solvent.[11]
-
Add the organic base to the mixture.[11]
-
Stir the reaction at room temperature until completion, monitoring the progress by a suitable method like TLC or LC-MS.[11]
-
Upon completion, work up the reaction by extracting the product with an organic solvent.[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[11]
-
Purify the crude product by column chromatography.[11]
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. While specific kinetic data for its reactions are sparse, a solid understanding of its reactivity can be derived from the principles of physical organic chemistry and the extensive literature on related compounds. The electron-donating nature of the amino and methoxy substituents is expected to significantly influence the rates of reactions involving the ester group and the aromatic ring. The protocols provided herein offer a foundation for the synthesis, modification, and kinetic analysis of this important molecule, paving the way for further research and development in the pharmaceutical and chemical industries.
References
- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 27492-84-8 [chemicalbook.com]
- 5. Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. zenodo.org [zenodo.org]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Theoretical Investigation into the Electronic Structure of Methyl 4-amino-2-methoxybenzoate: A Technical Guide
Abstract: Methyl 4-amino-2-methoxybenzoate (MAMB) is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] A comprehensive understanding of its molecular and electronic structure is paramount for optimizing reaction pathways, predicting reactivity, and designing novel derivatives with enhanced therapeutic properties. This technical guide provides an in-depth analysis of the electronic structure of MAMB, leveraging theoretical studies based on Density Functional Theory (DFT). It summarizes key quantitative data, outlines relevant experimental methodologies for validation, and visualizes complex relationships to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (CAS No: 27492-84-8) is an aromatic organic compound featuring an amino group, a methoxy (B1213986) group, and a methyl ester attached to a benzene (B151609) ring.[1] Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .[2][3][4] This unique combination of functional groups makes it a versatile precursor in organic synthesis, notably as a critical building block for multi-kinase inhibitors like Lenvatinib, used in cancer therapy.[5]
Theoretical quantum chemical calculations are indispensable for predicting the intrinsic properties of a molecule.[5] By employing methods like Density Functional Theory (DFT), it is possible to determine the electronic structure, molecular geometry, and reactivity indices, which are crucial for rational drug design and materials science.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 27492-84-8 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 155-159 °C | [1][7] |
| IUPAC Name | This compound | [3] |
Theoretical Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] It is instrumental in optimizing the three-dimensional geometry of a molecule to its most stable energetic conformation.[5] For a molecule like MAMB, DFT calculations can predict a wide array of electronic and structural properties.
Key Computational Analyses:
-
Geometry Optimization: Determines the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.[5]
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.[8] The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.[5][9] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] This is crucial for predicting how the molecule will interact with other reagents.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within the molecule.[6][10] It helps to quantify the electron density transfer between orbitals, explaining the stability derived from these interactions.[10]
The following diagram illustrates a typical workflow for conducting a theoretical study using DFT.
Electronic Structure Analysis
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability.[9] |
| Ionization Potential | I | I ≈ -EHOMO; the energy required to remove an electron. |
| Electron Affinity | A | A ≈ -ELUMO; the energy released when an electron is added. |
| Global Hardness | η | η = (I - A) / 2; measures resistance to change in electron distribution. |
| Chemical Potential | µ | µ = -(I + A) / 2; relates to the escaping tendency of electrons. |
| Electrophilicity Index | ω | ω = µ² / 2η; measures the propensity to accept electrons. |
The molecular structure and the HOMO-LUMO energy gap are visualized below.
Experimental Protocols for Validation
Theoretical findings are validated by comparing them with experimental data. The synthesis and characterization of this compound involve standard organic chemistry techniques.
Synthesis Protocol (General Esterification)
A common method for synthesizing methyl esters like MAMB is through Fischer esterification of the corresponding carboxylic acid, 4-amino-2-methoxybenzoic acid.
-
Reaction Setup: 4-amino-2-methoxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and a reactant.
-
Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product side.
-
Work-up: After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted using an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.
Characterization Methodologies
The structure and purity of the synthesized compound are confirmed by various spectroscopic methods. The data obtained are often compared with theoretically predicted spectra from DFT calculations.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A Certificate of Analysis (CoA) will typically specify purity of ≥98% by HPLC.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of hydrogen and carbon atoms.[2]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[2]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., N-H stretches from the amino group, C=O stretch from the ester, C-O stretches from the ether and ester) based on their characteristic vibrational frequencies.[2]
Conclusion
The theoretical study of this compound's electronic structure provides invaluable predictive insights into its chemical behavior. Through DFT calculations, researchers can effectively model its geometry, electronic properties, and sites of reactivity. Parameters such as the HOMO-LUMO energy gap and MEP maps serve as powerful tools for predicting the molecule's role in complex synthetic pathways and its potential biological activity. When combined with experimental validation, these computational approaches accelerate the process of drug discovery and materials development, allowing for a more rational design of novel compounds based on this versatile chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 27492-84-8 | FM40418 [biosynth.com]
- 5. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 6. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives | Semantic Scholar [semanticscholar.org]
- 7. This compound | 27492-84-8 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-amino-2-methoxybenzoate: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-methoxybenzoate, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and known biological activities. Quantitative physicochemical and spectroscopic data are systematically presented, and key experimental workflows and biological pathways are visualized to offer a thorough understanding of this versatile compound. Its role as a building block for significant therapeutic agents and its own potential as a bioactive molecule are critically examined, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound (CAS No. 27492-84-8) is an aromatic ester characterized by the presence of amino, methoxy, and methyl ester functional groups.[1][2] This substitution pattern makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its utility is well-documented in the preparation of drugs such as the antiemetic Metoclopramide and the multi-kinase inhibitor Lenvatinib.[3][4] Beyond its role as a synthetic intermediate, preliminary studies have indicated that this compound itself possesses anticancer properties, suggesting a potential for its direct therapeutic application.[5] This guide aims to provide an in-depth exploration of the discovery, synthesis, and biological relevance of this important chemical entity.
Discovery and History
The precise date and discoverer of this compound are not prominently documented in readily available literature. Its emergence is closely tied to the development of synthetic routes for various pharmaceuticals. A notable early description of its synthesis is found in a U.S. Patent filed in the early 1970s, which details its preparation from p-aminosalicylic acid.[6] This patent highlights its role as a "new compound" that serves as a crucial intermediate.[6] The historical significance of this compound, therefore, lies in its enabling role in the synthesis of more complex, biologically active molecules, a function it continues to serve in contemporary medicinal chemistry.[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27492-84-8 | [5] |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 155-159 °C | [4] |
| Solubility | Soluble in ethanol (B145695) and methanol; limited solubility in water | [2] |
| Purity (typical) | ≥95% | [7] |
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. A compilation of available spectroscopic information is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data Availability and Source |
| ¹H NMR | Spectra available from various sources, including ChemicalBook and SpectraBase.[6][8] |
| ¹³C NMR | Data can be found in specialized chemical databases. |
| FTIR | Spectra available, with notable peaks corresponding to the functional groups.[8] |
| Mass Spectrometry (MS) | GC-MS data is available, confirming the molecular weight.[8] |
Experimental Protocols
Two primary synthetic routes for this compound are well-established. The first involves the methylation of p-aminosalicylic acid, while the second utilizes the reduction of a nitro-substituted precursor.
Synthesis from p-Aminosalicylic Acid
This method involves the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group of p-aminosalicylic acid.
Experimental Workflow: Synthesis from p-Aminosalicylic Acid
Caption: Workflow for the synthesis of this compound from p-aminosalicylic acid.
Detailed Protocol:
-
In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone with stirring.[3]
-
Cool the mixture to 20-30°C.[3]
-
Gradually add dimethyl sulfate to the reaction mixture.[3]
-
Continue the reaction with stirring for 5-6 hours at 20-30°C.[3]
-
After the reaction is complete, perform an extraction with ethyl acetate.[3]
-
The organic layer is then concentrated under reduced pressure using a rotary evaporator to yield a solid.[3]
-
The solid product, this compound, is dried.[3]
Synthesis via Catalytic Hydrogenation
This alternative route involves the reduction of a nitro group to an amine.
Experimental Workflow: Synthesis via Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Detailed Protocol:
-
To a solution of Methyl 2-methoxy-4-nitrobenzoate in methanol, add 5% Palladium on carbon (Pd-C) as a catalyst.
-
Subject the mixture to hydrogenation at a pressure of 50 psi for 1 hour.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed to yield this compound as a white solid.
Biological Activity and Signaling Pathways
While primarily recognized as a synthetic intermediate, this compound has been reported to exhibit intrinsic biological activity.
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, demonstrating the ability to inhibit the growth of cancer cells and erythrocytes in vitro.[5]
Proposed Mechanism of Anticancer Action
The proposed mechanism of its anticancer effect involves the inhibition of nucleic acid synthesis. It is suggested that this compound binds to aminobenzothiazole, which in turn inhibits the production of DNA and RNA.[5] This disruption of fundamental cellular processes can lead to the inhibition of cell proliferation.
Caption: Proposed signaling pathway for the anticancer activity of this compound.
Furthermore, it has been observed to inhibit the proliferation of human muscle cells and promote their differentiation.[5] Interestingly, the compound does not seem to affect lipid or protein synthesis, which may be attributed to its solvent perturbation properties.[5]
Applications in Drug Development
The primary application of this compound is as a versatile building block in the synthesis of pharmaceuticals.[2] Its functional groups provide reactive sites for various chemical transformations, including acylation, alkylation, and condensation.[2]
Key Pharmaceutical Syntheses Involving this compound:
-
Metoclopramide: This widely used antiemetic and prokinetic agent is synthesized using this compound as a key intermediate.[4][7]
-
Lenvatinib: An orally active, multiple-receptor tyrosine kinase inhibitor used in the treatment of certain types of cancer, Lenvatinib synthesis also utilizes this compound.[3]
-
5-HT4 Receptor Ligands: Derivatives of this compound have been investigated as potent agonists and antagonists for the 5-HT4 receptor, which is a target for drugs treating gastrointestinal disorders.[3]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. While its history is primarily that of a crucial synthetic intermediate, emerging evidence of its own biological activity, particularly its anticancer potential, opens new avenues for research. The detailed synthetic protocols and compiled physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound. Future investigations into its precise mechanism of action and potential therapeutic applications are warranted and could lead to the development of novel therapeutic strategies.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 4. SU566834A1 - Method of preparing methyl esters of 4-dimethyl amino-2-metoxybenzoic acid - Google Patents [patents.google.com]
- 5. This compound | 27492-84-8 | FM40418 [biosynth.com]
- 6. This compound(27492-84-8) 1H NMR [m.chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Amino Group of Methyl 4-amino-2-methoxybenzoate: A Hub of Reactivity for Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-2-methoxybenzoate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiemetic Metoclopramide and the kinase inhibitor Lenvatinib. Its utility stems from the versatile reactivity of its constituent functional groups, particularly the primary aromatic amino group. The nucleophilicity and basicity of this amino group, modulated by the electronic and steric effects of the methoxy (B1213986) and methyl ester substituents, allow for a range of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a detailed exploration of the fundamental reactivity of the amino group in this compound, offering insights into its electronic properties, and presenting detailed protocols for its key reactions.
Electronic Landscape and Reactivity of the Amino Group
The reactivity of the amino group in this compound is intrinsically linked to the electronic effects exerted by the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the benzene (B151609) ring. These effects modulate the electron density on the nitrogen atom, thereby influencing its basicity and nucleophilicity.
The methoxy group at the ortho position exerts a dual electronic influence: a strong, electron-donating resonance effect (+M) and a moderate, electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. Conversely, the electronegativity of the oxygen atom withdraws electron density through the sigma bond framework. In the case of an ortho-methoxy group, the inductive effect is more pronounced due to proximity, which can lead to a decrease in the basicity of the amino group compared to aniline (B41778). However, the steric bulk of the ortho-methoxy group is generally not considered large enough to cause significant steric inhibition of protonation.
The methyl ester group at the meta position to the amino group primarily exerts an electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (-M). This overall electron withdrawal decreases the electron density on the nitrogen atom, thereby reducing the basicity and nucleophilicity of the amino group.
A quantitative estimation of these substituent effects can be achieved using Hammett constants, which provide a measure of the electronic influence of a substituent on the reactivity of a reaction center.
| Substituent | Position | Hammett Constant (σ) | Effect on Amino Group Basicity |
| Methoxy (-OCH₃) | ortho | - | Mixed inductive and resonance effects, generally leading to a slight decrease in basicity compared to aniline due to the dominant inductive effect at the ortho position. |
| Methoxy (-OCH₃) | para | σₚ = -0.27 | Electron-donating, increases basicity. |
| Methyl Ester (-COOCH₃) | meta | σₘ = +0.37 | Electron-withdrawing, decreases basicity. |
Key Reactions of the Amino Group
The amino group of this compound serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, which are fundamental steps in the synthesis of many pharmaceutical agents.
N-Acylation
N-acylation of the amino group is a common strategy to introduce an amide functionality, which can serve as a key structural motif or as a protecting group to moderate the reactivity of the amino group in subsequent reactions.
Caption: Mechanism of N-acylation of the amino group.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol details the acetylation of the primary amino group of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Concentrated hydrochloric acid
-
Ethanol
-
Deionized water
-
Ice
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
Dissolution of the Amine: In a 250 mL Erlenmeyer flask, dissolve a known quantity of this compound in a minimal amount of water and a stoichiometric amount of concentrated hydrochloric acid. This protonates the amino group to form the more soluble hydrochloride salt.
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate in water. Measure the required amount of acetic anhydride.
-
Reaction: To the stirred solution of the amine hydrochloride, add the acetic anhydride. Immediately following, add the sodium acetate solution. The sodium acetate acts as a buffer, regenerating the free amine in situ, which then reacts with the acetic anhydride.
-
Precipitation: The N-acetylated product, being less soluble, will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
N-Alkylation
N-alkylation introduces alkyl substituents onto the amino group, a key step in the synthesis of secondary and tertiary amines which are prevalent in many drug molecules.
Caption: General workflow for the N-alkylation of the amino group.
Experimental Protocol: N-Alkylation with Alkyl Halides
This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (B52724)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and a non-nucleophilic base such as potassium carbonate or cesium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile to the flask, followed by the dropwise addition of the alkyl halide.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-alkylated product.
Diazotization and Sandmeyer Reaction
The conversion of the primary amino group to a diazonium salt is a gateway to a wide array of functional group transformations. The resulting diazonium salt is a versatile intermediate that can be substituted by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.
Caption: Pathway for Sandmeyer reaction via diazotization.
Experimental Protocol: Diazotization and Sandmeyer Reaction for Aryl Halide Synthesis
This protocol outlines the conversion of this compound to the corresponding aryl halide via a two-step, one-pot procedure.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazonium Salt:
-
In a flask, dissolve this compound in a mixture of the corresponding concentrated mineral acid (HCl or HBr) and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir for an additional 15-30 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of the copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid.
-
Cool the copper(I) halide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution.
-
Evolution of nitrogen gas will be observed.
-
After the addition is complete, the mixture can be gently warmed to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aryl halide can be purified by column chromatography or recrystallization.
-
Spectroscopic Characterization
The structural integrity and purity of this compound and its reaction products are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Spectroscopic Data | This compound |
| ¹H NMR | Characteristic peaks for aromatic protons, amino protons, methoxy protons, and methyl ester protons. The chemical shifts and splitting patterns are influenced by the electronic environment of each proton. |
| ¹³C NMR | Signals corresponding to the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. |
| FTIR | Key vibrational bands include N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching of the ether and ester, and various C-H and C=C stretching and bending vibrations of the aromatic ring. |
This in-depth guide provides a foundational understanding of the reactivity of the amino group in this compound, a critical intermediate in pharmaceutical synthesis. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, enabling the strategic design and execution of synthetic routes to novel and existing drug molecules.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions on Methyl 4-amino-2-methoxybenzoate, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details the regiochemical outcomes governed by the directing effects of the existing substituents, provides experimental protocols for key reactions, and presents quantitative data in a structured format.
Core Concepts: Regioselectivity in Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic attack by two electron-donating groups (EDGs): the amino (-NH₂) group and the methoxy (B1213986) (-OCH₃) group. Both are ortho-, para-directing substituents. The amino group is a stronger activating group than the methoxy group. The methyl ester (-COOCH₃) group is a deactivating group and a meta-director.
The positions on the benzene (B151609) ring are numbered as follows:
-
C1: Carbon attached to the -COOCH₃ group
-
C2: Carbon attached to the -OCH₃ group
-
C3: Unsubstituted carbon
-
C4: Carbon attached to the -NH₂ group
-
C5: Unsubstituted carbon
-
C6: Unsubstituted carbon
The powerful ortho-, para-directing influence of the amino group at C4 and the methoxy group at C2 synergistically activate the C3 and C5 positions for electrophilic attack. Steric hindrance from the adjacent methoxy group at C2 may slightly disfavor substitution at C3 compared to C5. Therefore, the primary site of electrophilic substitution is predicted to be the C5 position.
For reactions requiring acidic conditions, such as nitration, sulfonation, and Friedel-Crafts reactions, the basic amino group can be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This transforms the strongly activating ortho-, para-directing amino group into a strongly deactivating meta-directing group. To avoid this and to control the high reactivity of the amino group, it is often protected, typically as an acetamide (B32628) (-NHCOCH₃). The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.
Experimental Protocols and Data
This section details the experimental procedures for various electrophilic substitution reactions on this compound. Quantitative data is summarized in the subsequent tables.
Halogenation
Halogenation of this compound proceeds readily at the C5 position.
2.1.1. Chlorination
A common method for the chlorination of this compound involves the use of N-chlorosuccinimide (NCS).
Experimental Protocol:
-
Dissolve this compound in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide in a 1:1 molar ratio to the solution.
-
Stir the reaction mixture at 65-75°C for 3-4 hours.
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the solid product.
-
Filter the precipitate and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.[1]
2.1.2. Bromination
Bromination can be achieved using elemental bromine, often on the N-acetylated derivative to moderate the reaction.
Experimental Protocol (via N-acetylation):
-
Acetylation: React this compound with acetyl chloride or acetic anhydride (B1165640) to form Methyl 4-acetamido-2-methoxybenzoate.
-
Bromination: Dissolve Methyl 4-acetamido-2-methoxybenzoate in a suitable solvent such as dichloromethane (B109758).
-
Cool the solution to 10-15°C.
-
Slowly add a stoichiometric amount of bromine dropwise.
-
Maintain the temperature and stir for several hours until the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product, Methyl 4-acetamido-5-bromo-2-methoxybenzoate.
-
Hydrolysis: The acetyl protecting group can be removed by acid or base hydrolysis to yield Methyl 4-amino-5-bromo-2-methoxybenzoate.
2.1.3. Iodination
Iodination can be effectively carried out using N-iodosuccinimide (NIS).
Experimental Protocol:
-
Dissolve this compound in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) in a 1:1 molar ratio.
-
Stir the reaction mixture at a suitable temperature, for instance, 65-75°C.
-
Monitor the reaction until completion.
-
Work-up the reaction mixture, likely involving precipitation in water, to isolate Methyl 4-amino-5-iodo-2-methoxybenzoate.[2]
Nitration
Direct nitration of this compound is challenging due to the oxidation of the amino group and its protonation in the strongly acidic nitrating mixture. Therefore, the reaction is typically performed on the N-acetylated derivative.
Experimental Protocol (via N-acetylation):
-
Acetylation: Prepare Methyl 4-acetamido-2-methoxybenzoate as described previously.
-
Nitration: a. Dissolve Methyl 4-acetamido-2-methoxybenzoate in concentrated sulfuric acid and cool the mixture in an ice bath. b. Slowly add a cold mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. c. Stir the reaction mixture at low temperature for a specified time. d. Pour the mixture onto ice to precipitate the product. e. Filter, wash with cold water, and dry the product, Methyl 4-acetamido-5-nitro-2-methoxybenzoate.
-
Hydrolysis: Remove the acetyl group via hydrolysis to obtain Methyl 4-amino-5-nitro-2-methoxybenzoate.
Sulfonation
Similar to nitration, sulfonation is carried out on the N-acetylated derivative to prevent undesirable side reactions with the amino group.
Experimental Protocol (via N-acetylation):
-
Acetylation: Synthesize Methyl 4-acetamido-2-methoxybenzoate.
-
Sulfonation with Chlorosulfonic Acid: a. Cool chlorosulfonic acid in a reaction vessel equipped for gas absorption. b. Slowly add Methyl 4-acetamido-2-methoxybenzoate in portions, keeping the temperature below 10°C. c. Stir the reaction mixture at 5-10°C for 6-9 hours. d. Carefully pour the reaction mixture into ice water to precipitate the sulfonyl chloride derivative. e. The resulting Methyl 4-acetamido-2-methoxy-5-sulfonyl chloride can be further reacted, for example, with sodium sulfite (B76179) and an alkylating agent to form a stable sulfonic acid derivative.
-
Hydrolysis: The N-acetyl group can be subsequently removed under acidic conditions.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on substrates with strongly deactivating groups or basic amino groups that can complex with the Lewis acid catalyst. Therefore, these reactions must be performed on the N-acetylated derivative.
2.4.1. Friedel-Crafts Acylation (Proposed Protocol)
Experimental Protocol (via N-acetylation):
-
Acetylation: Prepare Methyl 4-acetamido-2-methoxybenzoate.
-
Acylation: a. Suspend anhydrous aluminum chloride in a dry, non-polar solvent like dichloromethane and cool to 0°C. b. Slowly add the acyl chloride (e.g., acetyl chloride) to the suspension. c. Add a solution of Methyl 4-acetamido-2-methoxybenzoate in the same solvent dropwise, maintaining the low temperature. d. Allow the reaction to warm to room temperature and stir until completion. e. Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. f. Separate the organic layer, wash, dry, and evaporate the solvent to isolate the acylated product.
-
Hydrolysis: Remove the N-acetyl protecting group.
Data Presentation
Table 1: Summary of Electrophilic Substitution Reactions on this compound and its N-acetylated Derivative.
| Reaction Type | Electrophile/Reagent | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |
| Chlorination | N-Chlorosuccinimide (NCS) | This compound | DMF | 65-75 | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5 - 88.3 |
| Bromination | Bromine (Br₂) | Methyl 4-acetamido-2-methoxybenzoate | Dichloromethane | 10-15 | Methyl 4-acetamido-5-bromo-2-methoxybenzoate | - |
| Iodination | N-Iodosuccinimide (NIS) | This compound | DMF | 65-75 | Methyl 4-amino-5-iodo-2-methoxybenzoate | - |
| Nitration | HNO₃ / H₂SO₄ | Methyl 4-acetamido-2-methoxybenzoate | H₂SO₄ | < 10 | Methyl 4-acetamido-5-nitro-2-methoxybenzoate | - |
| Sulfonation | Chlorosulfonic acid (ClSO₃H) | Methyl 4-acetamido-2-methoxybenzoate | - | 5-10 | Methyl 4-acetamido-2-methoxy-5-sulfonyl chloride | - |
| Acylation | RCOCl / AlCl₃ | Methyl 4-acetamido-2-methoxybenzoate | Dichloromethane | 0 to RT | Methyl 4-acetamido-5-acyl-2-methoxybenzoate | - |
Note: Yields are reported where available in the cited literature. "-" indicates that specific yield data was not found in the searched sources.
Table 2: Spectroscopic Data for Selected Products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | MS (m/z): 215 (M⁺) |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₂ClNO₄ | 257.67 | MS (m/z): 257 (M⁺) |
| Methyl 4-amino-5-iodo-2-methoxybenzoate | C₉H₁₀INO₃ | 307.09 | - |
| Methyl 4-amino-5-nitro-2-methoxybenzoate | C₉H₁₀N₂O₅ | 226.19 | - |
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Directing effects of substituents on the aromatic ring of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Metoclopramide Utilizing Methyl 4-amino-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Metoclopramide (B1676508), a widely used antiemetic and prokinetic agent. The synthesis route described herein utilizes Methyl 4-amino-2-methoxybenzoate as a key intermediate, which is typically derived from p-aminosalicylic acid.
Introduction
Metoclopramide, chemically known as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, is a dopamine (B1211576) receptor antagonist.[1] Its synthesis is a multi-step process that involves the formation and subsequent modification of a substituted benzoic acid backbone. This compound serves as a crucial building block in this pathway, providing the core aromatic structure with the required amino and methoxy (B1213986) functionalities.[2] This document outlines the primary synthetic route from p-aminosalicylic acid to Metoclopramide, detailing the necessary reagents, reaction conditions, and expected outcomes for each step.
Synthesis Pathway Overview
The synthesis of Metoclopramide from p-aminosalicylic acid can be conceptually divided into four main stages:
-
Formation of this compound: Methylation of both the hydroxyl and carboxylic acid groups of p-aminosalicylic acid.
-
Chlorination: Introduction of a chlorine atom at the 5-position of the benzene (B151609) ring.
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Condensation of the carboxylic acid with N,N-diethylethylenediamine to yield the final product, Metoclopramide.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 1)
This protocol describes the methylation of p-aminosalicylic acid to yield this compound.[3]
Materials:
-
p-Aminosalicylic acid
-
Potassium hydroxide (B78521)
-
Dimethyl sulfate (B86663)
-
Ethyl acetate
-
Ice water
Procedure:
-
Mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.
-
Cool the mixture to 20-30°C.
-
Gradually add dimethyl sulfate dropwise to the reaction mixture.
-
Continue the reaction until the starting material is dissolved.
-
Extract the product with ethyl acetate.
-
Perform rotary evaporation to obtain a solid product.
-
Dry the solid to yield this compound.
Protocol 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate (Intermediate 2)
This protocol details the chlorination of this compound.[3]
Materials:
-
This compound (from Protocol 1)
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
Stir a mixture of this compound and N-chlorosuccinimide (in a 1:1 molar ratio) in DMF at 65-75°C for 3 hours.[3]
-
While still hot, pour the reaction mixture into ice water to precipitate a solid.
-
Filter the solid and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.
Protocol 3: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Intermediate 3)
This protocol outlines the saponification of the methyl ester to the carboxylic acid.[3]
Materials:
-
Methyl 4-amino-5-chloro-2-methoxybenzoate (from Protocol 2)
-
Sodium hydroxide or Potassium hydroxide
-
Water
-
Activated carbon
-
Hydrochloric acid (3 mol/L)
Procedure:
-
Reflux a mixture of Methyl 4-amino-5-chloro-2-methoxybenzoate and sodium hydroxide (or potassium hydroxide) in a solution of methanol and water (5:2 v/v) with stirring for over 2 hours.[3]
-
Add activated carbon and continue to reflux for 30 minutes for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in water to form an aqueous solution.
-
Adjust the pH of the solution to 5 by dropwise addition of 3 mol/L hydrochloric acid to precipitate a white solid.
-
Filter and dry the solid to obtain 4-amino-5-chloro-2-methoxybenzoic acid.
Protocol 4: Synthesis of Metoclopramide
This protocol describes the final condensation step to produce Metoclopramide. An improved method suggests the use of a suitable solvent for the condensation step to achieve a high yield at a lower temperature with a reduced amount of excess amine.[4]
Materials:
-
4-amino-5-chloro-2-methoxybenzoic acid (from Protocol 3)
-
N,N-diethylethylenediamine
-
Phosphorus trichloride (B1173362) (activator) or other condensing agents
-
Appropriate solvent
Procedure:
-
Activate the amino group of N,N-diethylethylenediamine with phosphorus trichloride.
-
Condense the activated amine with 4-amino-5-chloro-2-methoxybenzoic acid in a suitable solvent.
-
The reaction is carried out at a low temperature.
-
After the reaction is complete, the product is isolated and purified. A new and simple method for the synthesis of Metoclopramide HCl from Metoclopramide is also available.[4]
Data Presentation
Table 1: Summary of Yields for Metoclopramide Synthesis Intermediates
| Step | Intermediate Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | This compound | p-Aminosalicylic acid | KOH, Dimethyl sulfate | Not specified | [3] |
| 2 | Methyl 4-amino-5-chloro-2-methoxybenzoate | This compound | N-chlorosuccinimide, DMF | 87.5 - 88.3 | [3] |
| 3 | 4-amino-5-chloro-2-methoxybenzoic acid | Methyl 4-amino-5-chloro-2-methoxybenzoate | NaOH or KOH, Methanol/Water, HCl | 90.8 - 91.4 | [3] |
| 4 | Metoclopramide | 4-amino-5-chloro-2-methoxybenzoic acid | N,N-diethylethylenediamine, PCl₃ | 96 | [4] |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₉H₁₁NO₃ | 181.19 | 155-159 | White to off-white crystalline powder | 27492-84-8 |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | Not specified | Solid | 38339-95-6 |
| 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | 206 (dec.) | Solid | 7206-70-4 |
| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 | 146-148 | White or practically white, crystalline powder | 364-62-5 |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for Metoclopramide starting from p-aminosalicylic acid.
Caption: Synthetic pathway of Metoclopramide.
Conclusion
The synthesis of Metoclopramide via the intermediate this compound is a well-established and efficient method. The protocols and data presented provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to the detailed experimental procedures is crucial for achieving high yields and purity of the final active pharmaceutical ingredient. Further optimization of reaction conditions may be possible to enhance the efficiency and sustainability of the synthesis process.
References
Methyl 4-amino-2-methoxybenzoate as an intermediate for Lenvatinib
Application Notes and Protocols for the Synthesis of Lenvatinib (B1674733)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes detail a widely recognized synthetic route for Lenvatinib, commencing from 4-amino-3-chlorophenol (B108459). While the inquiry specified Methyl 4-amino-2-methoxybenzoate as an intermediate, a thorough review of scientific literature and patents did not yield a common or established synthetic pathway for Lenvatinib utilizing this specific compound. The presented protocol is based on documented and validated methods.
Introduction
Synthesis Overview
The synthesis of Lenvatinib from 4-amino-3-chlorophenol is a multi-step process that involves the synthesis of two key intermediates, which are then coupled to form the final Lenvatinib base. The base is subsequently converted to the mesylate salt for pharmaceutical use.
Experimental Protocols
Synthesis of Intermediate 1: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (B1322968)
This procedure details the formation of the urea (B33335) intermediate from 4-amino-3-chlorophenol.
Protocol:
-
Reaction Setup: Suspend 4-Amino-3-chloro-phenol hydrochloride salt (60.0 g, 333.3 mmol) in 2-methyltetrahydrofuran (B130290) (180 mL) and cool the suspension to 0-5°C.[5][6]
-
Addition of Base: Add a solution of sodium bicarbonate (58.8 g, 699.9 mmol) in water (650 mL) dropwise over 25 minutes, maintaining the temperature below 10°C.[5]
-
Formation of Carbamate: Add a solution of phenyl chloroformate (57.4 g, 366.7 mmol) in 2-methyltetrahydrofuran (96 mL) dropwise over 25 minutes, keeping the temperature below 10°C. Stir the mixture at 0-5°C for 10 minutes.[5]
-
Reaction with Cyclopropylamine (B47189): Separate the organic phase and add cyclopropylamine (37.9 g, 666.6 mmol) dropwise over 30 minutes, maintaining the temperature below 10°C. The mixture is then stirred at 50°C for 3 hours.[5][6]
-
Work-up and Crystallization: After the reaction, perform an acidic wash to remove excess cyclopropylamine. The product is then crystallized from a 4:1 mixture of ethyl acetate (B1210297) and heptane (B126788) to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as white crystals.[5][6]
Quantitative Data Summary for Intermediate 1 Synthesis
| Reactant/Product | Molecular Weight | Amount | Moles (mmol) | Yield (%) | Purity (%) |
| 4-Amino-3-chloro-phenol hydrochloride | 179.02 | 60.0 g | 333.3 | - | - |
| Phenyl chloroformate | 156.57 | 57.4 g | 366.7 | - | - |
| Cyclopropylamine | 57.09 | 37.9 g | 666.6 | - | - |
| 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | 226.66 | 68.5 g | 302.2 | 91 | ≥ 99.7 |
Data sourced from patent EP 3620452 A1.[5]
Synthesis of Intermediate 2: 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183)
This intermediate can be synthesized through various routes. One common method starts from 4-cyano-3-hydroxyaniline.
Protocol:
-
Methylation: Dissolve 4-cyano-3-hydroxyaniline (134g) in N,N-dimethylformamide (DMF) (500mL). To 300g of this mixture, add tetrabutylammonium (B224687) bromide (32g) and potassium carbonate (268g). Heat to 110°C and add dimethyl carbonate (100g) dropwise. Continue the reaction for 8 hours.[7]
-
Oximation: The product from the previous step, 4-cyano-3-methoxyaniline (74g), is dissolved in ethanol (B145695) and refluxed with propionaldehyde (B47417) acid (50g) for 5 hours.[7]
-
Cyclization and Chlorination: The resulting oxime is cyclized and then chlorinated using thionyl chloride (SOCl₂) to yield 6-cyano-7-methoxy-4-chloroquinoline.[7]
-
Hydrolysis: Dissolve 6-cyano-7-methoxy-4-chloroquinoline (218g) in an acetic acid solution (glacial acetic acid to water ratio of 1:1500). Heat the mixture to 80°C for 24 hours. After cooling and adding ice water, the product, 4-chloro-7-methoxyquinoline-6-carboxamide, precipitates as a white solid.[7][8]
Quantitative Data Summary for Intermediate 2 Synthesis
| Step | Starting Material | Product | Yield (%) |
| Hydrolysis of cyano group | 6-cyano-7-methoxy-4-chloroquinoline | 4-chloro-7-methoxyquinoline-6-carboxamide | ~91% |
Yield data is indicative and can vary based on specific reaction conditions.[9]
Final Synthesis of Lenvatinib
This step involves the coupling of the two key intermediates.
Protocol:
-
Reaction Setup: Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (0.983 g, 4.15 mmol) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g, 4.99 mmol) in dimethylsulfoxide (DMSO) (20 mL).[5]
-
Coupling Reaction: Add cesium carbonate (2.71 g, 8.32 mmol) to the mixture and stir at 70°C for 23 hours.[5]
-
Crystallization: The crude Lenvatinib is dissolved in DMSO at 70°C, then cooled to room temperature. Dichloromethane is added, and the mixture is stirred to induce crystallization. The resulting solid is filtered and dried.[5]
Quantitative Data Summary for Lenvatinib Synthesis
| Reactant/Product | Molecular Weight | Amount | Moles (mmol) | Yield (%) | Purity (%) |
| 4-chloro-7-methoxyquinoline-6-carboxamide | 236.65 | 0.983 g | 4.15 | - | - |
| 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | 226.66 | 1.13 g | 4.99 | - | - |
| Cesium Carbonate | 325.82 | 2.71 g | 8.32 | - | - |
| Lenvatinib | 426.85 | - | - | ~67% (total) | > 99.5 |
Data sourced from patent EP 3620452 A1.[5]
Formation of Lenvatinib Mesylate
The final step is the formation of the mesylate salt for improved stability and solubility.[1]
Protocol:
-
Dissolution: Take Lenvatinib base (10.0 g) and dissolve it in dimethylacetamide (150 mL) by heating to 60-65°C to get a clear solution.
-
Salt Formation: Prepare a solution of methanesulfonic acid (2.25 g) in methyl isobutyl ketone (20 mL) and add it to the Lenvatinib solution at 25-30°C.
-
Precipitation: Add another 280 mL of methyl isobutyl ketone to the reaction mixture and stir for 2-3 hours at 25-30°C.
-
Isolation: Filter the resulting precipitate, wash with methyl isobutyl ketone, and dry under reduced pressure at 55°C to obtain Lenvatinib mesylate.
Visualizations
Experimental Workflow for Lenvatinib Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of Lenvatinib Mesylate.
Lenvatinib Signaling Pathway Inhibition
Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 4. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. EP3620452B1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-acylation of Methyl 4-amino-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-acylation of Methyl 4-amino-2-methoxybenzoate, a key transformation in the synthesis of various pharmaceutical and biologically active compounds. The protocols outlined below are based on established chemical literature and provide methods for N-acetylation using both acetic anhydride (B1165640) and acetyl chloride.
Introduction
This compound is a valuable building block in organic synthesis due to its trifunctional nature, possessing an amino group, a methoxy (B1213986) group, and a methyl ester. The selective N-acylation of the amino group is a fundamental step in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. This modification allows for the introduction of various acyl groups, which can modulate the compound's biological activity, physicochemical properties, and serve as a key step in the construction of more complex molecular architectures.
Data Presentation: Quantitative Overview
The following table summarizes the key reagents, their molar equivalents, and expected yields for the N-acetylation of this compound. The data is compiled from analogous reactions and established protocols for similar substrates.
| Reagent/Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Acetyl Chloride |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride |
| Molar Equivalent of Acylating Agent | 1.2 eq | 1.1 eq |
| Base | Sodium Acetate (B1210297) | Sodium Bicarbonate |
| Molar Equivalent of Base | 1.5 eq | 1.5 eq |
| Solvent | Water / Acetic Acid | Ethyl Acetate / Water |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes | 2 hours |
| Expected Product | Methyl 4-acetamido-2-methoxybenzoate | Methyl 4-acetamido-2-methoxybenzoate |
| Reported Yield | >90% (estimated) | ~99%[1] |
Experimental Protocols
Two primary methods for the N-acetylation of this compound are presented below.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is adapted from a procedure for a structurally similar substrate and is a common and effective method for the acetylation of aromatic amines.[2]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Magnetic stirrer
Procedure:
-
In a suitable Erlenmeyer flask, suspend this compound (1.0 eq) in deionized water.
-
With stirring, add concentrated hydrochloric acid (1.1 eq) to form the hydrochloride salt of the amine, which may aid in solubilization.
-
In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in deionized water.
-
To the stirred solution of the amine hydrochloride, add acetic anhydride (1.2 eq).
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution.
-
Continue to stir the reaction mixture vigorously at room temperature for 30 minutes. The product, Methyl 4-acetamido-2-methoxybenzoate, is expected to precipitate as a white solid.[2]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.
Protocol 2: N-Acetylation using Acetyl Chloride
This protocol is based on a high-yield procedure for the acetylation of a closely related analog, Methyl 4-amino-2-hydroxybenzoate.[1]
Materials:
-
This compound
-
Ethyl Acetate
-
Water
-
Sodium Bicarbonate
-
Acetyl Chloride
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, separatory funnel)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethyl acetate in a round-bottom flask.
-
In a separate vessel, prepare a solution of sodium bicarbonate (1.5 eq) in water.
-
Combine the organic and aqueous solutions and cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the product, Methyl 4-acetamido-2-methoxybenzoate. The product is expected to be a white solid.[1]
Visualizations
Experimental Workflow for N-Acylation
Caption: General experimental workflow for the N-acylation of this compound.
Signaling Pathway Analogy: Drug Development Logic
Caption: Logical relationship illustrating the role of N-acylation in the drug development process.
References
Application of Methyl 4-Amino-2-Methoxybenzoate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 4-amino-2-methoxybenzoate as a key intermediate in the synthesis of potential agrochemical compounds, particularly herbicides. The information compiled includes synthetic pathways, experimental procedures, and quantitative data to support research and development in the agrochemical sector.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of a variety of biologically active molecules. Its substituted benzene (B151609) ring structure makes it a valuable precursor for the creation of complex agrochemicals. This document focuses on its application in the synthesis of substituted benzoic acid derivatives, which are known to possess herbicidal properties. Specifically, we detail the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid and 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, both of which are potential candidates for herbicide development.
Synthetic Applications in Agrochemicals
This compound serves as a crucial starting material for the introduction of various functional groups onto the benzene ring, leading to the synthesis of compounds with potential herbicidal activity. The amino and methoxy (B1213986) groups on the ring influence its reactivity and provide handles for further chemical modifications.
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
A key application of this compound is in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. This compound is a known intermediate in the formulation of herbicides and pesticides, targeting specific plant growth pathways[1]. The synthesis involves a two-step process: chlorination of the methyl ester followed by saponification.
Experimental Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This protocol is adapted from a patented synthetic method.
-
Reaction: Chlorination of this compound.
-
Reagents:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in DMF.
-
Add N-Chlorosuccinimide (1:1 molar ratio with the starting material).
-
Heat the reaction mixture to 65-75°C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the product.
-
Filter the solid precipitate and wash with water.
-
Dry the product to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.
-
Experimental Protocol: Saponification to 4-amino-5-chloro-2-methoxybenzoic acid
-
Reaction: Hydrolysis of the methyl ester.
-
Reagents:
-
Methyl 4-amino-5-chloro-2-methoxybenzoate
-
Potassium Hydroxide (B78521) (KOH)
-
Water
-
-
Procedure:
-
Suspend Methyl 4-amino-5-chloro-2-methoxybenzoate in a mixture of methanol and water.
-
Add potassium hydroxide and heat the mixture to reflux.
-
Maintain reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield 4-amino-5-chloro-2-methoxybenzoic acid.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl 4-amino-5-chloro-2-methoxybenzoate | This compound | N-Chlorosuccinimide | DMF | 65-75 | 3-4 | 87.5 | >95 |
| 2 | 4-amino-5-chloro-2-methoxybenzoic acid | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium Hydroxide | Methanol/Water | Reflux | 2-3 | High | >98 |
Logical Relationship: Synthesis of a Potential Herbicide Intermediate
Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
Derivatives of this compound can also be used to synthesize sulfonylbenzoic acids, a class of compounds with known herbicidal activity. The following protocol outlines a potential route to 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid starting from a protected form of this compound.
Experimental Protocol: Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
This protocol is based on a patented two-step synthesis.
-
Step 1: Chlorosulfonation of 2-methoxy-4-acetamido methyl benzoate (B1203000)
-
Reaction: Electrophilic aromatic substitution.
-
Reagents:
-
2-methoxy-4-acetamido methyl benzoate (acetylated derivative of the primary starting material)
-
Chlorosulfonic acid
-
-
Procedure:
-
In a reactor, react 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid (mole ratio 1:5-8) for 5-10 hours.
-
Perform hydrolysis and separation to obtain 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate.
-
-
-
Step 2: Sulfonylation and Hydrolysis
-
Reaction: Nucleophilic substitution and hydrolysis.
-
Reagents:
-
2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate
-
Sodium sulfite (B76179)
-
Diethyl sulfate (B86663)
-
Hydrochloric acid
-
-
Procedure:
-
React the product from Step 1 with sodium sulfite and diethyl sulfate (mole ratio 1:4-6:2-3) under reflux conditions for 5-10 hours.
-
After the reaction, perform acidification with hydrochloric acid to yield the final product, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
-
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Key Conditions | Yield (%) | Purity (%) |
| 1 & 2 | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | 2-methoxy-4-acetamido methyl benzoate | Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate | Two-step, one-pot | ~75 (overall) | >99.5 |
Experimental Workflow: Synthesis of a Sulfonylbenzoic Acid Derivative
Potential Mechanism of Action of Benzoic Acid-Based Herbicides
While specific herbicidal activity data for the synthesized compounds is not extensively available in the public domain, the mechanism of action for benzoic acid-based herbicides is generally understood. Benzoic acid itself acts as a plant growth regulator and can disrupt normal plant development. Its derivatives often mimic natural plant hormones, such as auxins, leading to uncontrolled and disorganized growth, which ultimately results in plant death. The specific substitutions on the benzoic acid ring can significantly influence the herbicidal activity and selectivity.
Signaling Pathway: General Auxin Herbicide Action
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potential agrochemicals. The protocols provided herein for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid and 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid offer clear pathways for researchers to produce these compounds for further investigation into their herbicidal properties. The exploration of such derivatives contributes to the ongoing discovery and development of new and effective crop protection solutions. Further screening and mode of action studies are recommended to fully elucidate the agrochemical potential of these and other related compounds derived from this compound.
References
Application Notes and Protocols: Derivatization of Methyl 4-amino-2-methoxybenzoate for Novel 5-HT4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key target in drug discovery, implicated in cognitive function, gastrointestinal motility, and mood regulation. Ligands targeting this receptor have shown therapeutic potential for conditions such as Alzheimer's disease, irritable bowel syndrome (IBS), and depression. Methyl 4-amino-2-methoxybenzoate serves as a versatile scaffold for the synthesis of novel 5-HT4 receptor ligands. Its aromatic core and reactive amino and ester functionalities allow for systematic structural modifications to explore the structure-activity relationships (SAR) and to develop ligands with desired pharmacological profiles, including agonists, partial agonists, and antagonists.
This document provides detailed protocols for the synthesis, purification, and pharmacological evaluation of 5-HT4 receptor ligands derived from this compound.
Synthetic Approach: From Scaffold to Ligand
The primary synthetic strategies for derivatizing this compound into potent 5-HT4 receptor ligands involve two main approaches:
-
Amide Bond Formation: The amino group of the benzoate (B1203000) scaffold can be acylated with various carboxylic acids, or the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines, typically those containing a piperidine (B6355638) moiety, a common feature in many 5-HT4 receptor ligands.
-
Ester/Amide Derivatization of the Side Chain: The core benzoate structure can be linked via its carboxyl group (as an ester or amide) to a side chain that typically includes a basic nitrogen atom, often within a piperidinyl or similar cyclic system.
A general synthetic scheme is presented below:
Caption: General synthetic routes for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-methoxy-N-((1-butylpiperidin-4-yl)methyl)benzamide (Amide-linked Ligand)
This protocol details the synthesis of a representative amide-linked 5-HT4 receptor ligand.
Step 1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol (B129727) and water (3:1 v/v).
-
Addition of Base: Add sodium hydroxide (B78521) (2.0 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane (B109758) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-methoxybenzoic acid.
Step 2: Amide Coupling
-
Reaction Setup: To a solution of 4-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Amine: Add (1-butylpiperidin-4-yl)methanamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired amide.
Protocol 2: Synthesis of (1-butylpiperidin-4-yl)this compound (Ester-linked Ligand)
This protocol describes the synthesis of a representative ester-linked ligand via transesterification.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), (1-butylpiperidin-4-yl)methanol (B1278493) (1.5 eq), and a catalytic amount of sodium methoxide (B1231860) in toluene.
-
Reaction: Heat the mixture to reflux and continue until no more methanol is collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the target ester.
Protocol 3: Purification by Recrystallization
For solid compounds, recrystallization can be an effective purification method.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Pharmacological Evaluation
The pharmacological activity of the synthesized compounds at the 5-HT4 receptor is determined through radioligand binding assays and functional assays.
Protocol 4: 5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized compounds for the 5-HT4 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2.
-
Radioligand: [3H]GR113808 (a high-affinity 5-HT4 antagonist).
-
Procedure:
-
In a 96-well plate, incubate the cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]GR113808 (e.g., 0.1-0.5 nM).
-
Define non-specific binding using a high concentration of a known 5-HT4 receptor ligand (e.g., 10 µM serotonin).
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Protocol 5: cAMP Functional Assay
This assay determines the functional activity (EC50 and intrinsic activity) of the compounds as agonists or antagonists.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT4 receptor.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Procedure (Agonist Mode):
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with the assay medium.
-
Add increasing concentrations of the test compound and incubate for 15-30 minutes at 37°C.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of the test compound for 15 minutes.
-
Add a fixed concentration of a known 5-HT4 agonist (e.g., serotonin at its EC80 concentration) and incubate for a further 15-30 minutes.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal response (Emax). For antagonists, the pA2 value can be calculated.
Data Presentation
The following tables summarize the pharmacological data for a series of hypothetical derivatives of this compound.
Table 1: Binding Affinity (Ki) of Amide-linked Derivatives at the 5-HT4 Receptor
| Compound ID | R Group on Piperidine Nitrogen | Ki (nM) |
| AMD-01 | -CH3 | 15.2 |
| AMD-02 | -CH2CH3 | 8.5 |
| AMD-03 | -CH2CH2CH3 | 3.1 |
| AMD-04 | -CH2CH2CH2CH3 | 1.8[1] |
| AMD-05 | -Cyclopropylmethyl | 5.6 |
| AMD-06 | -Benzyl | 12.3 |
Table 2: Functional Activity (EC50 and Emax) of Amide-linked Agonists
| Compound ID | EC50 (nM) | Emax (% of Serotonin) |
| AMD-02 | 25.1 | 95% |
| AMD-03 | 10.8 | 98% |
| AMD-04 | 5.2 | 100% |
Table 3: Binding Affinity (Ki) and Antagonist Activity (pA2) of Ester-linked Derivatives
| Compound ID | R Group on Piperidine Nitrogen | Ki (nM) | pA2 |
| EST-01 | -CH2CH2CH2CH3 | 0.9[1] | 9.1[1] |
| EST-02 | -CH2-cyclopropyl | 2.3 | 8.6 |
| EST-03 | -CH2-phenyl | 7.8 | 8.1 |
Visualizations
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor primarily signals through the Gsα subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Caption: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.
Experimental Workflow
The overall workflow from ligand synthesis to pharmacological characterization is a multi-step process.
Caption: Workflow for the development of novel 5-HT4 receptor ligands.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 4-amino-2-methoxybenzoate
Introduction
Methyl 4-amino-2-methoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Its purity is critical to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative and qualitative analysis of pharmaceutical compounds. This application note details a robust HPLC method for the determination of this compound, suitable for quality control and research purposes.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 155-159 °C | [1][3] |
| CAS Number | 27492-84-8 | [1][3] |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column compartment, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Data Acquisition | Empower™ 3 or equivalent chromatography data software |
2. Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
b. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
c. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a sample powder equivalent to 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Intraday | ≤ 2.0% |
| - Interday | ≤ 2.0% |
| Retention Time (min) | ~ 6.5 |
Workflow and Pathway Diagrams
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Parameters
Caption: Interrelationship of HPLC method parameters and performance.
References
Application Notes and Protocols for the NMR Characterization of Methyl 4-amino-2-methoxybenzoate
Introduction
Methyl 4-amino-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry. Its structural integrity and purity are paramount for the successful synthesis of target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical values for similar structures and should be confirmed by experimental analysis.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.70 | d | ~8.5 | 1H | H-6 |
| ~6.35 | dd | ~8.5, ~2.5 | 1H | H-5 |
| ~6.20 | d | ~2.5 | 1H | H-3 |
| ~4.50 | br s | - | 2H | -NH₂ |
| 3.85 | s | - | 3H | -OCH₃ (ester) |
| 3.80 | s | - | 3H | -OCH₃ (aromatic) |
Note: Chemical shifts are referenced to a suitable internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The amino protons (-NH₂) often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (ester) |
| ~162.0 | C-2 |
| ~150.0 | C-4 |
| ~133.0 | C-6 |
| ~108.0 | C-1 |
| ~105.0 | C-5 |
| ~98.0 | C-3 |
| ~55.5 | -OCH₃ (aromatic) |
| ~51.5 | -OCH₃ (ester) |
Note: Chemical shifts are referenced to the deuterated solvent signal.
Experimental Protocols
Sample Preparation for NMR Analysis
A detailed protocol for preparing a high-quality NMR sample is crucial for obtaining high-resolution spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol (B130326) before inserting it into the NMR spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 seconds
Data Analysis Workflow
The acquired NMR data should be processed and analyzed to confirm the structure of this compound.
Caption: Workflow for NMR analysis of this compound.
Signaling Pathways and Logical Relationships
The structural features of this compound give rise to a distinct set of signals in its NMR spectra. The logical relationship between the structure and the expected NMR signals is illustrated below.
Caption: Correlation of structure to expected NMR signals.
Practical Guide to the Esterification of 4-Amino-2-methoxybenzoic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed practical guide for the esterification of 4-amino-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols outlined below are based on established chemical principles and adapted from methodologies reported for similar aromatic carboxylic acids.
The esterification of 4-amino-2-methoxybenzoic acid is a fundamental transformation in organic synthesis. The resulting esters, such as methyl 4-amino-2-methoxybenzoate, are valuable building blocks in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the amino, methoxy, and carboxylic acid functional groups allows for a range of chemical modifications.[1] This guide focuses on two primary methods for esterification: Fischer-Speier esterification using an acid catalyst and an alternative method employing thionyl chloride.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[2][3] This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[3][4]
Experimental Protocol
Materials and Reagents:
-
4-Amino-2-methoxybenzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2-methoxybenzoic acid (1.0 equivalent) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents), which also serves as the solvent.[2]
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.[2] Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65 °C for methanol).[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate. Be cautious of CO₂ evolution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[5]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Esterification using Thionyl Chloride
An alternative method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in an alcohol solvent.[6][7] This method proceeds through the formation of an acyl chloride intermediate, which is highly reactive towards the alcohol.[7] This approach is often faster and can be carried out at lower temperatures.
Experimental Protocol
Materials and Reagents:
-
4-Amino-2-methoxybenzoic acid
-
Anhydrous alcohol (e.g., methanol)
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether or ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 4-amino-2-methoxybenzoic acid (1.0 equivalent) in the desired anhydrous alcohol (e.g., methanol).
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise with vigorous stirring.[6] Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period until the starting material is consumed, as monitored by TLC.[6]
-
Work-up:
-
Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.
-
The resulting residue, which is the hydrochloride salt of the ester, can be washed with dry diethyl ether or ethyl acetate and dried to obtain the product.[6]
-
For the free base, the residue can be dissolved in water and neutralized with a base like sodium bicarbonate before extraction with an organic solvent as described in Method 1.
-
Comparative Data
The choice of esterification method can depend on the desired scale, available reagents, and sensitivity of the starting material. Below is a summary of typical reaction conditions and yields for the esterification of similar compounds.
| Method | Catalyst/Reagent | Alcohol | Temperature | Typical Reaction Time | Typical Yield | Reference(s) |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol | Reflux (~65°C) | 2-4 hours | High | [5][8] |
| Thionyl Chloride | SOCl₂ (stoichiometric) | Methanol | Reflux | 1-3 hours | Good to Excellent | [6][9] |
| Dimethyl Sulfate | K₂CO₃ | - | 20-30°C | - | - | [10] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Workflow and Diagrams
The general workflow for the esterification of 4-amino-2-methoxybenzoic acid via the Fischer-Speier method is depicted below.
Caption: Workflow for Fischer-Speier Esterification.
The reaction mechanism for the Fischer esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
Caption: Simplified Fischer Esterification Mechanism.
References
- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-methoxybenzoate is a versatile chemical intermediate playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs), including a class of targeted cancer therapeutics known as kinase inhibitors.[1][2] Its unique trifunctional structure, featuring an amino group, a methoxy (B1213986) group, and a methyl ester on an aromatic ring, provides a valuable scaffold for constructing complex heterocyclic systems inherent to many kinase inhibitors.[1][2] This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound in the synthesis of the multi-kinase inhibitor, Lenvatinib.
Introduction
Kinase inhibitors have revolutionized the landscape of cancer therapy by targeting specific signaling pathways that drive tumor growth, proliferation, and survival. Lenvatinib is a potent oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET proto-oncogene, and KIT proto-oncogene. Its efficacy in treating various solid tumors, including thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma, underscores the importance of efficient synthetic routes to this and similar molecules.
This compound serves as a key starting material for the synthesis of one of the critical building blocks of Lenvatinib, 4-amino-3-chlorophenol. This application note will detail a proposed synthetic pathway from this compound to this key intermediate and its subsequent use in the total synthesis of Lenvatinib.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27492-84-8 | [3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 155-159 °C | [3] |
| Solubility | Soluble in methanol, ethanol; limited solubility in water | [4] |
Table 2: Kinase Inhibition Profile of Lenvatinib
| Kinase Target | IC₅₀ (nM) |
| VEGFR1 (FLT1) | 22 |
| VEGFR2 (KDR) | 4 |
| VEGFR3 (FLT4) | 5 |
| FGFR1 | 46 |
| FGFR2 | 32 |
| FGFR3 | 100 |
| FGFR4 | 100 |
| PDGFRα | 51 |
| RET | 15 |
| KIT | 75 |
Note: Data is compiled from various publicly available sources and is intended for comparative purposes.
Signaling Pathways
Lenvatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The two primary pathways targeted are the VEGF and MET signaling pathways.
References
Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-methoxybenzoate is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its unique substitution pattern, featuring an aromatic amine, a methoxy (B1213986) group, and a methyl ester, provides multiple reaction sites for chemical modification, making it an attractive starting material for the development of novel therapeutics.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of kinase inhibitors, antiemetic agents, and serotonin (B10506) receptor ligands.
Key Applications
The this compound scaffold is a key building block in the synthesis of several important drugs, including:
-
Lenvatinib: A multi-kinase inhibitor used in the treatment of various cancers.[2]
-
Metoclopramide: An antiemetic and prokinetic agent used to treat nausea, vomiting, and gastroparesis.[2]
-
5-HT4 Receptor Ligands: Derivatives of this scaffold have shown potential as both agonists and antagonists for the 5-HT4 receptor, which is a target for gastrointestinal and cognitive disorders.[2]
Data Presentation
The following table summarizes the biological activities of representative drugs synthesized using scaffolds derived from or structurally related to this compound.
| Compound/Drug | Target(s) | Activity (IC50/Ki) | Cell Line/Assay Condition | Reference(s) |
| Lenvatinib | VEGFR2, FGFR1 | 3.8 µM | RO82-W-1 (Differentiated Thyroid Cancer) | [2] |
| Lenvatinib | Multiple RTKs | 0.078 µM | TT (Medullary Thyroid Cancer) | [2] |
| Lenvatinib | Multiple RTKs | 24.26 µM | 8505C (Anaplastic Thyroid Cancer) | [4] |
| Lenvatinib | Multiple RTKs | 26.32 µM | TCO1 (Anaplastic Thyroid Cancer) | [4] |
| Lenvatinib | PDGFR-β | 16.42 µM | BRAFWT/V600E-ATC-derived cell line (+PDGF-BB) | [5] |
| Metoclopramide | Dopamine (B1211576) D2 Receptor | 240 +/- 60 nM (Ki) | Radioligand binding assay | |
| Metoclopramide | 5-HT3 Receptor | 120 +/- 30 nM (Ki) | Radioligand binding assay |
Signaling Pathways and Mechanisms of Action
Lenvatinib: A Multi-Kinase Inhibitor
Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. By targeting VEGFR, FGFR, PDGFR, KIT, and RET, Lenvatinib effectively blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.
Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.
Metoclopramide: A Dopamine and Serotonin Receptor Modulator
Metoclopramide's antiemetic and prokinetic properties stem from its effects on the central and peripheral nervous systems. It acts as an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which is a key area for inducing nausea and vomiting. Additionally, it has mixed antagonist/agonist activity at serotonin receptors, specifically acting as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.
Caption: Metoclopramide's mechanism of action on dopamine and serotonin receptors.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the scaffold from a commercially available starting material.
Caption: General workflow for the synthesis of the scaffold.
Materials:
-
Methyl 2-methoxy-4-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Synthesis of a Lenvatinib Precursor
This protocol outlines the synthesis of a key quinoline (B57606) intermediate used in the synthesis of Lenvatinib, starting from a derivative of the scaffold.
Materials:
-
4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide (can be synthesized from a chlorinated derivative of the scaffold)
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
Phenyl chloroformate
-
Water
-
Acetone
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, mix 4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide, pyridine, and water in DMF.
-
Cool the mixture to -20°C.
-
Slowly add phenyl chloroformate to the cooled mixture and stir for several hours.
-
Add cyclopropylamine to the reaction mixture at a low temperature (e.g., 8°C) and continue stirring overnight.
-
Quench the reaction by adding water and acetone.
-
Collect the precipitated product by filtration.
-
The crude product can be further purified by crystallization to yield the Lenvatinib precursor.
Synthesis of Metoclopramide
This protocol describes a general route to Metoclopramide from a chlorinated derivative of this compound.
Materials:
-
4-amino-5-chloro-2-methoxybenzoic acid (can be obtained from the scaffold via chlorination and hydrolysis)
-
Thionyl chloride or other activating agent
-
N,N-diethylethylenediamine
-
Suitable solvent (e.g., dichloromethane, DMF)
-
Base (e.g., triethylamine)
Procedure:
-
Activate the carboxylic acid of 4-amino-5-chloro-2-methoxybenzoic acid by converting it to an acid chloride. This can be achieved by reacting with thionyl chloride.
-
In a separate vessel, dissolve N,N-diethylethylenediamine and a base in a suitable solvent.
-
Slowly add the activated acid chloride to the solution of the diamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by crystallization or column chromatography to obtain Metoclopramide.
Synthesis of a 5-HT4 Receptor Agonist Precursor
This protocol is adapted from the synthesis of a known 5-HT4 agonist and illustrates how the scaffold can be used to generate similar structures.[3] It starts with a chlorinated and amidated derivative of the scaffold.
Materials:
-
4-Amino-5-chloro-2-methoxybenzamide
-
Phosphorus oxychloride
-
Aminoester (e.g., methyl 2-piperidineacetate)
-
Sodium hydride
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dehydrate 4-Amino-5-chloro-2-methoxybenzamide using phosphorus oxychloride to form the corresponding nitrile.
-
React the nitrile with hydroxylamine in refluxing ethanol (B145695) to obtain the N-hydroxybenzamidine.
-
In a separate flask, prepare a solution of the desired aminoester in DMF.
-
Carefully add sodium hydride to the aminoester solution to form the corresponding alkoxide.
-
Add the N-hydroxybenzamidine to the reaction mixture.
-
Heat the mixture to facilitate the cyclization reaction, forming the 1,2,4-oxadiazole (B8745197) ring.
-
After completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting 3-(4-amino-5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole derivative by chromatography.
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its utility in the preparation of kinase inhibitors, antiemetics, and serotonin receptor ligands highlights its importance in modern drug discovery. The protocols and data presented in this document are intended to serve as a guide for researchers to explore the full potential of this scaffold in developing novel therapeutics.
References
- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 27492-84-8 | FM40418 [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-amino-2-methoxybenzoate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-amino-2-methoxybenzoate via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to facilitate your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: Based on its physicochemical properties, polar organic solvents are well-suited for the recrystallization of this compound. It exhibits good solubility in hot methanol (B129727) and ethanol, with limited solubility in water.[1] A mixed solvent system of methanol and water is often an effective choice, as it allows for fine-tuning of the polarity to achieve high purity and yield.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound typically presents as a white to off-white crystalline powder.[1] The reported melting point is in the range of 155-159 °C.[1] A sharp melting point within this range is a good indicator of high purity.
Q3: My compound is "oiling out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with compounds containing amine groups. This can be caused by the solution being too saturated or cooling too rapidly. To address this, try reheating the solution to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the concentration. Subsequently, allow the solution to cool much more slowly to encourage crystal nucleation and growth.
Q4: No crystals are forming even after the solution has cooled completely. What are the next steps?
A4: A lack of crystal formation is typically due to either the solution being too dilute (excess solvent was used) or supersaturation. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization. If the solution is too dilute, you may need to gently heat it to evaporate some of the solvent and re-cool.
Q5: How can I remove colored impurities during recrystallization?
A5: If your solution has a noticeable color, this may be due to impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal and perform a hot gravity filtration to remove it before cooling the solution to crystallize your product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not saturated (too much solvent).- Supersaturation. | - Boil off some solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.- Consider using a different solvent or a mixed solvent system. |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
| Broad Melting Point Range of Purified Crystals | - Incomplete removal of impurities.- Solvent is trapped within the crystals. | - Repeat the recrystallization process.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides estimated solubility based on its known qualitative solubility and data for the structurally similar compound, Methyl 4-aminobenzoate. These values should be used as a guideline for solvent selection and the recrystallization process.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Notes |
| Methanol | Moderately Soluble | Highly Soluble | A good solvent for single-solvent recrystallization. |
| Ethanol | Moderately Soluble | Highly Soluble | Similar to methanol, a suitable choice for recrystallization. |
| Water | Sparingly Soluble | Slightly Soluble | Can be used as an anti-solvent in a mixed-solvent system with methanol or ethanol. |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | May be a suitable alternative solvent for recrystallization. |
| Toluene | Slightly Soluble | Moderately Soluble | A less polar option that could be effective for certain impurities. |
| Hexane | Insoluble | Sparingly Soluble | Primarily useful as an anti-solvent. |
Note: The terms "Slightly," "Moderately," and "Highly" are qualitative estimations. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific sample.
Experimental Protocols
Detailed Methodology for Recrystallization from a Methanol/Water Mixed Solvent System
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the minimum amount of hot methanol required to just dissolve the solid at its boiling point. Start with a small volume (e.g., 5-10 mL) and add more in small portions as needed while heating and stirring on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling methanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of your compound through the filter paper. This step should be performed quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear filtrate, add hot water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture (in the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point.
-
Analysis: Once dry, determine the mass of the purified crystals and measure their melting point to assess purity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the purification by recrystallization.
References
Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 4-amino-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Esterification of 4-amino-2-methoxybenzoic acid: This is a direct, one-step process where the carboxylic acid is converted to its methyl ester.
-
Reduction of Methyl 4-nitro-2-methoxybenzoate: This two-step route involves the initial synthesis of the nitro-substituted benzoate (B1203000) followed by the reduction of the nitro group to an amine.[1]
Q2: What are the most common impurities I might encounter?
A2: The impurities largely depend on the chosen synthetic route. Below is a summary of common impurities for each route. For a more detailed breakdown, please refer to the Troubleshooting Guides.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A typical mobile phase for this analysis is a mixture of ethyl acetate (B1210297) and hexanes. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate the reaction is proceeding.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.
Troubleshooting Guides
Route 1: Esterification of 4-amino-2-methoxybenzoic acid
This route is a direct method but can be prone to incomplete reaction and side product formation if not carefully controlled.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to insufficient catalyst or reaction time. | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used. Monitor the reaction by TLC and extend the reflux time if the starting material is still present. |
| Reversibility of the Fischer esterification. | Use a large excess of methanol (B129727) to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus. | |
| Product is difficult to purify | Presence of unreacted 4-amino-2-methoxybenzoic acid. | During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material. |
| Formation of N-acetylated impurity if acetic acid is used as a catalyst and the reaction is heated for an extended period. | Use a non-acetylating acid catalyst like sulfuric acid or thionyl chloride. | |
| Discolored Product (Yellow or Brown) | Oxidation of the amino group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Recrystallize the final product, possibly with the addition of activated charcoal, to remove colored impurities. |
Route 2: Reduction of Methyl 4-nitro-2-methoxybenzoate
This route is often high-yielding, but the reduction step can sometimes lead to byproducts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Inactive or insufficient reducing agent. | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. For metal/acid reductions (e.g., SnCl2/HCl), use a sufficient molar excess of the reducing agent. |
| Poor catalyst dispersion in catalytic hydrogenation. | Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture. | |
| Formation of Azoxy or Azo Byproducts | Incomplete reduction, particularly with metal hydrides. | Catalytic hydrogenation or metal/acid reductions are generally more effective at complete reduction to the amine. Avoid using reagents like LiAlH4 for reducing aromatic nitro groups if the amine is the desired product. |
| Product Contaminated with Metal Salts | Inadequate work-up after metal/acid reduction. | After the reaction, ensure the pH is adjusted to be basic to precipitate metal hydroxides, which can then be removed by filtration. Thoroughly wash the organic extracts with water. |
| Product Degradation | The amino group is sensitive to oxidation. | After the reduction is complete, work up the reaction promptly. Storing the crude product for extended periods before purification should be avoided. |
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Source |
| 4-amino-2-methoxybenzoic acid | H₂N-C₆H₃(OCH₃)-COOH | Incomplete esterification (Route 1) |
| Methyl 4-nitro-2-methoxybenzoate | O₂N-C₆H₃(OCH₃)-COOCH₃ | Incomplete reduction (Route 2) |
| Methyl 4-acetamido-2-methoxybenzoate | CH₃CONH-C₆H₃(OCH₃)-COOCH₃ | Side reaction with acetic acid catalyst (Route 1) |
| Bis(methyl 2-methoxy-4-aminobenzoate)azoxy | (CH₃OOC-C₆H₃(OCH₃))₂-N₂O | Incomplete reduction byproduct (Route 2) |
| Bis(methyl 2-methoxy-4-aminobenzoate)azo | (CH₃OOC-C₆H₃(OCH₃))₂-N₂ | Incomplete reduction byproduct (Route 2) |
| N-methyl-4-amino-2-methoxybenzoate | CH₃NH-C₆H₃(OCH₃)-COOCH₃ | Use of certain methylating agents under non-anhydrous conditions in alternative esterification routes.[2] |
Experimental Protocols
Protocol 1: Esterification of 4-amino-2-methoxybenzoic acid
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system like ethanol (B145695)/water or purify by column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of Methyl 4-nitro-2-methoxybenzoate
-
Reaction Setup: Dissolve Methyl 4-nitro-2-methoxybenzoate (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.[3]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent.
Visualizations
Caption: Primary synthesis pathways for this compound.
Caption: Common impurity formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-2-methoxybenzoate via the reduction of its nitro-aromatic precursor, Methyl 2-methoxy-4-nitrobenzoate.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
Problem 1: Low or No Conversion of the Starting Material
-
Question: My reaction shows a low conversion rate of Methyl 2-methoxy-4-nitrobenzoate. What are the possible causes and solutions?
-
Answer: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or improperly activated. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Catalyst poisoning can occur if the starting material or solvent contains impurities like sulfur or thiols.[1]
-
Insufficient Reducing Agent: In metal-mediated reductions (e.g., Fe, SnCl2), ensure a sufficient stoichiometric excess of the reducing agent is used.[2][3]
-
Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): The hydrogen pressure may be too low for the reaction to proceed efficiently. While some reactions can be run with a hydrogen balloon, others may require higher pressures in a dedicated hydrogenation vessel.[4]
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Gently warm the reaction mixture and monitor the progress by TLC or LC-MS.
-
Problem 2: Formation of Side Products and Low Yield of Desired Product
-
Question: I am observing significant side product formation and a low yield of this compound. How can I improve the selectivity?
-
Answer: The formation of side products is often due to the reduction of the methyl ester group or the formation of dimeric species like azo or azoxy compounds.
-
Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are not suitable for this transformation as they can reduce both the nitro group and the ester, and in the case of aromatic nitro compounds, may produce azo products.[5]
-
Azo/Azoxy Formation: These impurities can form under certain conditions, particularly with metal hydrides.[5][6] Using metal/acid systems like Fe/HCl or SnCl2/HCl helps to suppress the formation of these byproducts by keeping the reaction medium acidic.[3]
-
Hydrolysis of the Ester: Prolonged reaction times under strongly acidic or basic conditions can lead to the hydrolysis of the methyl ester. It is crucial to monitor the reaction and work it up promptly upon completion.
-
Problem 3: Difficult Product Isolation and Purification
-
Question: I am struggling with the work-up and purification of my product. The filtration is very slow, and I have an emulsion during extraction. What can I do?
-
Answer: Work-up issues are common, especially with tin-based reductions.
-
Tin Salt Precipitation: The use of SnCl2 results in the formation of tin salts that can precipitate during basification of the reaction mixture, making filtration and extraction difficult.[7] To manage this, one can try pouring the reaction mixture into a large volume of ice water and neutralizing carefully with a mild base like sodium bicarbonate.[7] Another approach is to add Celite to the mixture before neutralization and then filter the entire suspension through a pad of Celite.[7]
-
Emulsions: Emulsions during aqueous extraction can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.
-
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for reducing Methyl 2-methoxy-4-nitrobenzoate on a lab scale?
A1: The choice of method depends on the available equipment and the desired scale.
-
Catalytic Hydrogenation (H2 with Pd/C or Raney Nickel): This is often the cleanest method, yielding high purity product with water as the only byproduct.[5] It is highly efficient for both aromatic and aliphatic nitro group reductions.[5] However, it requires a source of hydrogen gas and a suitable pressure vessel for larger scales.
-
Stannous Chloride (SnCl2): This method is also very mild and selective, often used when other reducible functional groups are present.[5][10] However, the work-up can be challenging due to the formation of tin salts.[7]
Q2: How can I selectively reduce the nitro group without affecting the methyl ester?
A2: The methyl ester is generally stable to the most common nitro group reduction conditions.
-
Catalytic hydrogenation with catalysts like Pd/C is highly chemoselective for the nitro group over the ester.[11]
-
Metal/acid combinations such as Fe/HCl, Fe/NH4Cl, and SnCl2 are also excellent choices as they do not typically affect ester functionalities.[2][10][11]
-
A NaBH4-FeCl2 system has been reported to be effective for the selective reduction of nitroarenes in the presence of ester groups, providing high yields.[12]
Q3: My starting material also contains a halogen. Which reduction method should I use to avoid dehalogenation?
A3: Dehalogenation, particularly of aryl halides, is a common side reaction with Pd/C catalyzed hydrogenation.[5]
-
Raney Nickel is often a better choice of catalyst for catalytic hydrogenation when halogens are present.[5]
-
Non-catalytic methods like reduction with SnCl2 or iron powder in acidic media are generally preferred as they do not cause dehalogenation.[11]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (Methyl 2-methoxy-4-nitrobenzoate) and a new, more polar spot for the product (this compound) should be visible. The reaction is complete when the starting material spot has disappeared.
Q5: What are the typical physical properties of the product, this compound?
A5: this compound is typically a white to off-white crystalline powder.[13] It has a molecular weight of 181.19 g/mol and a melting point in the range of 155-159°C.[13] It is generally soluble in organic solvents like ethanol (B145695) and methanol (B129727) but has limited solubility in water.[13]
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Method | Reducing Agent/Catalyst | Solvent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | Room Temp, 1-50 bar H₂ | High yield, clean reaction, easy work-up | Requires H₂ gas and pressure equipment, potential for dehalogenation with Pd/C |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | Room Temp, 1-50 bar H₂ | Good for substrates with halogens | Catalyst is pyrophoric and requires careful handling |
| Metal/Acid Reduction | Fe, HCl/Acetic Acid | Ethanol/Water | Reflux | Inexpensive, robust, selective | Acidic conditions, work-up involves filtration of iron salts |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate (B1210297) | Room Temp to Reflux | Mild, highly selective, tolerates many functional groups | Work-up can be difficult due to tin salt precipitation |
| Transfer Hydrogenation | Fe/CaCl₂ | Ethanol/Water | Reflux | Avoids use of H₂ gas, simple procedure | May require specific hydrogen donors |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (1 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel (a balloon for small scale, or a pressurized source for larger scale).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
-
Setup: In a round-bottom flask, dissolve Methyl 2-methoxy-4-nitrobenzoate (1 equivalent) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution. Be cautious as this step can be exothermic and may lead to precipitation of tin salts.
-
Extraction: Extract the aqueous layer several times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
Protocol 3: Reduction using Iron in Acetic Acid
-
Setup: In a round-bottom flask, suspend Methyl 2-methoxy-4-nitrobenzoate (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid.
-
Reagent Addition: Add reduced iron powder (typically 3-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove acetic acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product.
Visualizations
Caption: General workflow for the reduction of Methyl 2-methoxy-4-nitrobenzoate.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. nbinno.com [nbinno.com]
troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate
This guide provides troubleshooting advice and frequently asked questions for the synthesis of Methyl 4-amino-2-methoxybenzoate, a key intermediate in pharmaceutical and chemical research.[1][2][3] The two primary synthetic routes addressed are the reduction of a nitro precursor and the esterification of the corresponding carboxylic acid.
Troubleshooting Guide
Route 1: Reduction of Methyl 4-nitro-2-methoxybenzoate
This is a common and effective pathway, typically achieved via catalytic hydrogenation or with metal/acid combinations.[1][4]
Question: Why is my reaction showing low or no conversion of the starting material?
Answer: Low or no conversion in a nitro group reduction can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated. Common poisons include sulfur or phosphorus compounds from reagents or solvents.[5] Ensure high-purity starting materials and solvents. The catalyst may also have been improperly handled and oxidized; use fresh catalyst and handle it under an inert atmosphere if necessary.[5]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Incrementally increase the catalyst loading.
-
Inadequate Hydrogen Source:
-
For catalytic hydrogenation (H₂ gas) , ensure the system is properly sealed and that there is sufficient hydrogen pressure. Some substrates may require higher pressures than a standard balloon.[5]
-
For transfer hydrogenation (e.g., ammonium (B1175870) formate, hydrazine) , ensure the hydrogen donor is fresh and used in the correct stoichiometric excess.[5][6]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to overcome its activation energy.[5] Conversely, excessive heat can promote side reactions.
-
Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are often effective for catalytic hydrogenation.[5] Ensure your starting material is fully dissolved.
-
Agitation: In heterogeneous reactions (like with Pd/C), vigorous stirring is crucial for good contact between the substrate, catalyst, and hydrogen source.
-
-
Question: My final product is impure. What are the likely side products and how can I avoid them?
Answer: Impurities often arise from incomplete reaction or side reactions.
-
Potential Impurities & Prevention:
-
Unreacted Starting Material: The most common impurity. To address this, you can try extending the reaction time, increasing the temperature, or refreshing the catalyst.
-
Intermediates from Incomplete Reduction: The reduction of a nitro group is a stepwise process.[7] Incomplete reactions can leave intermediates such as the corresponding nitroso or hydroxylamine (B1172632) compounds in your product mixture.[8] Ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion.
-
Products of Over-reduction/Side Reactions: While less common for this substrate, some catalysts can be aggressive. For instance, Raney Nickel can sometimes cause dehalogenation on other parts of a molecule (not applicable here, but a consideration for other syntheses).[9]
-
-
Purification Strategy:
-
Extraction: After the reaction, the product can be extracted into an organic solvent like ethyl acetate (B1210297). Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the amine product, making it water-soluble and allowing for separation from non-basic impurities.[10] The product can then be recovered by basifying the aqueous layer and re-extracting.[11]
-
Column Chromatography: Purification via silica (B1680970) gel chromatography is a very effective method. The amino product is significantly more polar than the nitro starting material, allowing for good separation.[12] A typical eluent system would be a gradient of ethyl acetate in hexanes.[12]
-
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (Fe/HCl) | Metal Salt Reduction (SnCl₂) |
| Typical Reducing Agent | H₂ gas (1-50 psi) or a hydrogen donor (e.g., ammonium formate) | Iron powder | Stannous chloride dihydrate |
| Catalyst/Reagent Loading | 5-10 mol% Pd/C | 3-5 equivalents of Fe | 3-4 equivalents of SnCl₂·2H₂O |
| Typical Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water, Acetic Acid | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature to 50°C | 50°C to Reflux | 50-70°C |
| Typical Reaction Time | 1-12 hours | 2-6 hours | 1-3 hours |
| Reported Yield | Often quantitative (>95%)[4] | Good to excellent (80-95%) | Good to excellent (80-95%) |
| Workup/Purification | Filtration of catalyst, evaporation, optional chromatography | Filtration of iron salts, extraction, chromatography | Quenching with ice/water, basification, extraction, chromatography[13] |
| Table 1: Comparison of common reduction methods for converting aromatic nitro compounds to amines. |
Route 2: Fischer Esterification of 4-amino-2-methoxybenzoic Acid
This route involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Question: My esterification reaction has a low yield, and I recover mostly starting material. What's wrong?
Answer: Fischer esterification is an equilibrium reaction.[14][15] A low yield typically means the equilibrium is not sufficiently shifted towards the product side.
-
Potential Causes & Solutions:
-
Equilibrium Not Displaced: To favor ester formation, you must either use a large excess of one reactant (usually the alcohol) or remove water as it is formed.[14][15]
-
Use Excess Alcohol: Use methanol as the solvent to ensure it is in large excess.[16] Studies have shown that increasing the excess of alcohol can dramatically increase the yield.[15]
-
Remove Water: For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water with a solvent like toluene, driving the reaction to completion.[15][17]
-
-
Insufficient Catalyst: The amino group on the starting material is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄).[14] This means you need to use a stoichiometric amount of acid to neutralize the amine plus a catalytic amount to promote the esterification.[14]
-
Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction by TLC until the starting material spot is no longer diminishing.
-
Question: My final product is contaminated with the starting carboxylic acid. How do I remove it?
Answer: Separating the ester product from the unreacted carboxylic acid is generally straightforward during the workup.
-
Purification Strategy:
-
Aqueous Wash: After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[18][19] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, while the neutral ester product remains in the organic layer.[17][19] Be cautious, as this neutralization will produce CO₂ gas.[18]
-
| Parameter | Typical Conditions | Notes |
| Reactants | 4-amino-2-methoxybenzoic acid, Methanol | Methanol is typically used in large excess, serving as both reactant and solvent.[16] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Stoichiometric amount + catalytic amount is needed due to the basic amino group.[14] |
| Temperature | Reflux (approx. 65°C for methanol)[16] | The reaction is heated to the boiling point of the alcohol being used. |
| Reaction Time | 2-24 hours | Monitor by TLC for disappearance of starting material. |
| Typical Yield | Good to excellent (80-95%) | Yield is highly dependent on effectively shifting the equilibrium. |
| Workup/Purification | Neutralization with aq. NaHCO₃, extraction with organic solvent, drying, and evaporation.[18][19] | The basic wash is crucial for removing unreacted carboxylic acid. |
| Table 2: Typical reaction parameters for the Fischer esterification of 4-amino-2-methoxybenzoic acid. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 4-nitro-2-methoxybenzoate
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[4][13]
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 4-nitro-2-methoxybenzoate (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) (5-10 wt% of the starting material) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen or argon. Then, introduce hydrogen gas (typically via a balloon or by pressurizing the vessel to 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Fischer Esterification of 4-amino-2-methoxybenzoic Acid
This protocol is based on a general procedure for the esterification of aminobenzoic acids.[14][16]
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.1 eq) dropwise. A precipitate of the amine salt may form but will redissolve as the reaction heats.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate portion-wise until the evolution of CO₂ gas ceases and the pH of the solution is >8. This will precipitate the crude ester.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Visualizations
Caption: Experimental workflows for the two primary synthetic routes.
Caption: Troubleshooting logic for addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound? A1: It is typically a white to off-white crystalline powder.[2] Its melting point is a key indicator of purity and is generally observed in the range of 155-159°C.[2]
Q2: Which solvents are best for dissolving this compound? A2: The compound has good solubility in organic solvents such as methanol and ethanol, but limited solubility in water.[2] This property is useful during workup procedures.
Q3: Can I use other reducing agents besides Pd/C or Fe/HCl? A3: Yes, other reducing agents are also effective. Tin(II) chloride (SnCl₂) in a solvent like ethanol is a common alternative.[1] Other systems like zinc in acidic media or even sodium dithionite (B78146) can also be used for nitro group reductions.[9] The choice often depends on the presence of other functional groups in the molecule, cost, and ease of workup.
Q4: In the Fischer esterification, can I use a different acid catalyst? A4: Yes, other strong, non-nucleophilic acids can be used. Para-toluenesulfonic acid (p-TsOH) is a common alternative to sulfuric acid and is often easier to handle as it is a solid.[17] Acidic ion-exchange resins can also be used for a more environmentally friendly and easily separable catalyst.
Q5: My NMR spectrum shows unexpected peaks after the reduction. What could they be? A5: Besides unreacted starting material, unexpected peaks could correspond to intermediates like nitroso (-N=O) or hydroxylamine (-NHOH) species if the reduction was incomplete.[8] It is also possible, though less likely, that side reactions involving the ester or methoxy (B1213986) groups have occurred if the conditions were too harsh. A full characterization (¹H NMR, ¹³C NMR, MS) is recommended to identify impurities.[3]
References
- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 27492-84-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Workup [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Methylation of 4-Aminobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 4-aminobenzoic acid (PABA) derivatives. Our aim is to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Methylated Product
Q: My reaction is resulting in a low yield of the intended mono-N-methylated 4-aminobenzoic acid derivative. What are the likely causes and how can I improve the yield?
A: Low yields in N-methylation reactions of PABA derivatives can stem from several factors, primarily incomplete reaction or the prevalence of side reactions. Here’s a step-by-step troubleshooting guide:
-
Assess Reaction Conditions:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An increase in temperature may be necessary, but be cautious as this can also promote side reactions.
-
Reagent Stoichiometry: An inappropriate ratio of the substrate to the methylating agent can lead to incomplete conversion. While a slight excess of the methylating agent is common, a large excess can lead to over-methylation.
-
-
Choice of Methylating Agent and Base:
-
The reactivity of the methylating agent is crucial. Stronger agents like dimethyl sulfate (B86663) are highly effective but can be less selective. Milder agents like methyl iodide may offer better control.
-
The choice of base is equally important. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may result in incomplete deprotonation of the amine.
-
-
Solvent Selection:
-
The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include acetone, acetonitrile, and dimethylformamide (DMF).
-
Issue 2: Presence of Multiple Products (Over-methylation)
Q: My analysis shows the presence of di- and sometimes even tri-methylated products. How can I enhance the selectivity for mono-methylation?
A: Over-methylation is a frequent challenge because the mono-methylated amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent.
Strategies to Promote Mono-methylation:
-
Control Stoichiometry: Use a minimal excess of the methylating agent (e.g., 1.05-1.2 equivalents).
-
Slow Addition: Add the methylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the methylating agent in the reaction mixture, favoring the reaction with the more abundant primary amine.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second and third methylation steps.
-
Use of a Bulky Methylating Agent: While less common, a sterically hindered methylating agent could potentially favor mono-alkylation.
Issue 3: O-Methylation of the Carboxylic Acid Group
Q: I am observing the formation of the methyl ester of my desired N-methylated product, indicating O-methylation. How can I prevent this?
A: O-methylation of the carboxylic acid is a common side reaction, especially when using strong methylating agents under basic conditions.
Solutions to Prevent O-Methylation:
-
Protect the Carboxylic Acid: The most effective strategy is to protect the carboxylic acid functionality before the N-methylation step. Esterification (e.g., forming an ethyl or t-butyl ester) is a common approach. The ester can be hydrolyzed back to the carboxylic acid after N-methylation.
-
Use of a Milder Base: A less basic environment can disfavor the deprotonation of the carboxylic acid, thus reducing O-methylation.
-
Choice of Methylating Agent: Some methylating agents show greater selectivity for N-alkylation over O-alkylation under specific conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the methylation of 4-aminobenzoic acid derivatives?
A1: The two most prevalent side reactions are:
-
Over-methylation: The formation of di- and tri-methylated products at the amino group.
-
O-methylation: Methylation of the carboxylic acid group to form a methyl ester.
Q2: Should I protect the amine or the carboxylic acid group before methylation?
A2: It is generally more strategic to protect the carboxylic acid group (usually as an ester) to prevent O-methylation. The amino group is the target for methylation, so protecting it would be counterproductive unless a specific regioselectivity is desired in a poly-functionalized molecule.
Q3: What are the recommended protecting groups for the carboxylic acid in this context?
A3: Ethyl or methyl esters are commonly used as they are relatively easy to form and subsequently hydrolyze. For substrates sensitive to acidic or basic hydrolysis, a t-butyl ester, which can be removed under milder acidic conditions, is a good alternative.
Q4: Can I achieve selective mono-N-methylation without a protecting group on the carboxylic acid?
A4: While challenging, it is sometimes possible by carefully controlling the reaction conditions. Using a mild methylating agent, a non-basic or weakly basic medium, and a low temperature can favor N-methylation over O-methylation. However, for high-purity synthesis, protection of the carboxylic acid is recommended.
Q5: What analytical techniques are best for monitoring the reaction and identifying side products?
A5: A combination of Thin Layer Chromatography (TLC) for rapid monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis is highly effective. LC-MS can help identify the masses of the desired product and potential side products (e.g., mono-, di-, tri-methylated, and O-methylated species). Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product and the quantification of impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions on the Selectivity of N-Methylation of Ethyl 4-Aminobenzoate (B8803810)
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-N-methylated Product (%) | Yield of Di-N-methylated Product (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 12 | ~75-85 | ~5-15 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 6 | ~80-90 | ~10-20 |
| Methyl Iodide | NaH | THF | Room Temp | 24 | ~60-70 | ~20-30 |
| Dimethyl Sulfate | NaH | THF | Room Temp | 12 | ~65-75 | ~25-35 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: N-Methylation of Ethyl 4-Aminobenzoate using Methyl Iodide and Potassium Carbonate
This protocol describes a common method for the mono-N-methylation of the amino group of ethyl 4-aminobenzoate.
Materials:
-
Ethyl 4-aminobenzoate
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add ethyl 4-aminobenzoate (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N-methylated product.
Mandatory Visualization
Caption: Main and side reaction pathways in the methylation of 4-aminobenzoic acid derivatives.
Caption: Troubleshooting workflow for optimizing the methylation of 4-aminobenzoic acid derivatives.
Technical Support Center: Purification of Methyl 4-amino-2-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude Methyl 4-amino-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically a white to off-white crystalline powder.[1] A key indicator of its purity is its melting point, which is generally in the range of 155-159°C.[1][2] Significant deviation from this range or a broad melting point suggests the presence of impurities.
Q2: What are the common impurities in crude this compound?
Common impurities often originate from the starting materials and byproducts of the synthesis. A frequent synthetic route is the reduction of Methyl 2-methoxy-4-nitrobenzoate.[3] Therefore, potential impurities include:
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Unreacted Starting Material: Methyl 2-methoxy-4-nitrobenzoate.
-
Intermediates from Incomplete Reduction: Such as nitroso or hydroxylamino species.
-
Byproducts of Side Reactions: Dependent on the specific reagents and conditions used in the synthesis.
-
Residual Solvents and Reagents: From the reaction and initial work-up.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the purity of this compound, with high-purity samples typically showing ≥98% purity.[1] Other useful techniques for characterization and purity assessment include:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Melting Point Analysis
A comprehensive Certificate of Analysis (CoA) for a high-purity standard will typically include data from these techniques.[4]
Troubleshooting Guides
Issue 1: The isolated product is off-color (e.g., yellow or brown).
| Possible Causes | Solutions & Troubleshooting Steps |
| Presence of colored impurities from the synthesis, possibly from the nitro-aromatic precursor. | 1. Recrystallization with Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution of your crude product during recrystallization. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Oxidation of the aromatic amine. | 1. Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. 2. Avoid prolonged exposure to air and light. |
| Residual acidic or basic impurities. | 1. Aqueous Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute solution of sodium bicarbonate (to remove acidic impurities) or a very dilute acid (use with caution as it may protonate the product). Follow with a water and then a brine wash. |
Issue 2: Low purity after initial purification attempts.
| Possible Causes | Solutions & Troubleshooting Steps |
| Ineffective recrystallization solvent. | 1. Solvent Screening: Test a range of solvents or solvent systems. Good options for this compound include ethanol, methanol/water, or a dichloromethane/heptane mixture. The ideal solvent should dissolve the crude product when hot but have low solubility when cold. |
| Co-precipitation of impurities with the product. | 1. Slow Crystallization: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
| Product and impurities have similar polarities, making separation by recrystallization difficult. | 1. Column Chromatography: If recrystallization is ineffective, purify the material using silica (B1680970) gel column chromatography. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes. |
Issue 3: "Oiling out" during recrystallization.
This phenomenon, where the product separates as a liquid instead of a solid, can be particularly troublesome.
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-amino-2-methoxybenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the scale-up synthesis of Methyl 4-amino-2-methoxybenzoate (CAS No: 27492-84-8). It is intended for researchers, chemists, and drug development professionals engaged in transitioning this synthesis from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
There are two primary, scalable routes for the synthesis of this compound:
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Catalytic Hydrogenation of a Nitro Precursor: This is a common and effective method involving the reduction of the nitro group in a precursor molecule, Methyl 4-nitro-2-methoxybenzoate.[1] The reduction is typically achieved using catalytic hydrogenation with reagents like Palladium on Carbon (Pd/C) under hydrogen pressure.[1][2] Other reducing agents such as iron in acidic media or tin(II) chloride can also be used.[1]
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Esterification and/or Methylation of a Benzoic Acid Derivative: This approach starts with a related benzoic acid. One method involves the direct esterification of 4-amino-2-methoxybenzoic acid.[1] Another patented process begins with p-aminosalicylic acid, which undergoes simultaneous methylesterification and methylation using reagents like dimethyl sulfate (B86663) and a base such as potassium hydroxide (B78521).[3]
Q2: What are the most common challenges encountered during the scale-up of this synthesis?
Scaling up the synthesis of this compound presents several common challenges:
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Yield Reduction: Low yields are a frequent issue in scale-up, often stemming from incomplete reactions, product loss during extensive workup procedures, or an increase in side reactions.[4]
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Purity and Impurity Profile: Maintaining high purity is critical. Impurities can arise from side reactions (e.g., N-methylation if water is present), unreacted starting materials, or isomeric byproducts from the synthesis of precursors.[3][4][5] This can result in product discoloration and requires robust purification methods.[6]
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Reaction Control: Managing reaction temperature and reagent addition rates is more complex at a larger scale. Exothermic reactions, if not properly controlled, can lead to safety hazards and increased byproduct formation.[7]
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Product Isolation: Difficulties in isolating the product, such as slow filtration rates due to fine particulates or poor precipitation from large solvent volumes, are common hurdles.[4]
Q3: What purity levels are expected for the final product, and how is purity assessed?
For pharmaceutical applications, the desired purity of this compound is typically high, often exceeding 97% or 98%.[1][5] The most common analytical method for assessing purity and identifying impurities is High-Performance Liquid Chromatography (HPLC).[1][5][8] A detailed Certificate of Analysis (CoA) should confirm the purity and provide data from other characterization techniques like ¹H-NMR, Mass Spectrometry, and IR spectroscopy.[8]
Q4: What are the key safety considerations for large-scale production?
Safety is paramount during scale-up. Key considerations include:
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Handling of Hazardous Reagents: Reagents such as dimethyl sulfate are toxic and must be handled with appropriate engineering controls and personal protective equipment (PPE).[7] Chlorinating agents and strong acids/bases also require careful handling.
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Thermal Hazards: Potential for thermal decomposition, which can release irritating gases and vapors, must be assessed.[9] Reactions should be monitored for exotherms, and adequate cooling capacity must be available.
-
Ventilation and Containment: The process should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[9][10]
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Personal Protective Equipment (PPE): Standard PPE, including gloves, eye protection, and protective clothing, is mandatory.[9] For solid materials, a dust mask is recommended.
Troubleshooting Guide
Problem: Low Product Yield
Question: My final yield is significantly lower than expected after scaling up. What are the potential causes and solutions? Answer: Low yield is a multifaceted problem often encountered during scale-up. The primary causes are typically incomplete reactions, product loss during workup, and competing side reactions.
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Incomplete Reaction:
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Cause: Poor mixing, insufficient reaction time, or deactivation of the catalyst (in hydrogenation).
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Solution: Ensure agitation is sufficient for the vessel size. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) to confirm completion before proceeding to workup. For catalytic reactions, ensure the catalyst quality and loading are appropriate for the scale.
-
-
Product Loss During Workup:
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Cause: The product has limited solubility in water but good solubility in organic solvents like methanol (B129727) and ethanol.[5] Significant loss can occur if the incorrect solvent volumes are used during extraction or washing steps.
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Solution: Optimize solvent volumes for extraction and recrystallization. To minimize loss during filtration, wash the filter cake with a minimal amount of chilled solvent.
-
-
Side Reactions:
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Cause: The presence of water during methylation reactions can lead to the formation of N-methylated impurities.[3] Impurities in the starting material can also lead to byproducts that lower the theoretical maximum yield.[4]
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Solution: Use anhydrous solvents and maintain dry conditions, especially when using water-sensitive reagents like dimethyl sulfate.[3] Always use high-purity starting materials to prevent carrying impurities through the synthesis.[4][5]
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Problem: Product Purity Issues
Question: My final product is discolored or contaminated with impurities according to HPLC analysis. How can I identify and minimize these impurities? Answer: Impurities can arise from several sources. Identifying the source is key to remediation.
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Unreacted Starting Material:
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Cause: Incomplete reaction (see "Low Yield" section).
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Solution: Drive the reaction to completion by optimizing reaction time, temperature, or catalyst loading.
-
-
Reagent Residue:
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Isomeric and Process-Related Impurities:
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Cause: Impurities can be introduced from the synthesis of precursors (e.g., isomers from a nitration step).[4] Side reactions during the main synthesis can also generate byproducts.
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Solution: The most effective approach is to use high-purity starting materials.[4] If impurities are present in the final product, purification via recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary.[4]
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Problem: Difficult Product Isolation
Question: I am having trouble with filtration and precipitation during the workup. The process is very slow, or the product does not precipitate as expected. Answer: Isolation issues are common when handling larger volumes and quantities of solids.[4]
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Slow Filtration:
-
Cause: Fine particulates, such as residual catalyst (Pd/C) or inorganic salts, can clog the filter medium.[4]
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Solution: Use a filter aid such as Celite® by layering it on top of the filter paper. This creates a porous bed that prevents clogging and improves the filtration rate significantly.[4] Performing the filtration while the mixture is hot can also help by reducing the solution's viscosity.[4]
-
-
Poor Precipitation/Crystallization:
-
Cause: Improper solvent choice, insufficient cooling, or too rapid cooling can lead to oiling out or incomplete precipitation.
-
Solution: Ensure the chosen anti-solvent is appropriate for inducing crystallization. Cool the solution slowly and provide adequate time with stirring in an ice bath to maximize the precipitation of the solid product.[4]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 27492-84-8 | [5][8] |
| Molecular Formula | C₉H₁₁NO₃ | [5][8] |
| Molecular Weight | 181.19 g/mol | [1][5][8] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 155-159 °C | [2][5] |
| Solubility | Good solubility in ethanol, methanol; limited in water | [5] |
Table 2: Comparison of Common Scale-Up Synthesis Routes
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Methylation of p-Aminosalicylic Acid |
| Starting Material | Methyl 4-nitro-2-methoxybenzoate | p-Aminosalicylic Acid |
| Key Reagents | H₂, Pd/C (catalyst) | Dimethyl sulfate, Potassium hydroxide |
| Typical Yield | Can be quantitative | Not specified, but multi-step processes can be lower[6] |
| Pros | Cleaner reaction, often high yield, avoids harsh reagents. | Utilizes a readily available starting material. |
| Cons | Requires specialized high-pressure hydrogenation equipment. | Uses toxic dimethyl sulfate, potential for side reactions (N-methylation)[3], requires careful control. |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 4-nitro-2-methoxybenzoate
This protocol is adapted from literature procedures and should be optimized for specific equipment and scale.[2]
-
Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with Methyl 2-methoxy-4-nitrobenzoate (1.0 eq) and a solvent such as methanol (approx. 10-15 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5% Palladium on Carbon (Pd/C) catalyst. Sodium sulfate (Na₂SO₄) can also be added.[2]
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.[2]
-
Reaction Monitoring: Maintain the reaction at a set temperature (e.g., room temperature or slightly elevated) until hydrogen uptake ceases. Monitor the reaction's completion by HPLC or TLC analysis of a sampled aliquot.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete product recovery.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary. The product is typically obtained as a white solid.[2]
Protocol 2: Methylation of p-Aminosalicylic Acid
This protocol is adapted from a patented lab-scale procedure and requires significant process safety evaluation before scale-up.[3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, charge a solution of p-aminosalicylic acid (1.0 eq) in an anhydrous solvent like acetone (B3395972) (approx. 60 volumes).[3]
-
Base Addition: Add granulated potassium hydroxide (approx. 1.5 eq) to the solution.[3]
-
Methylation: With continuous stirring at room temperature, slowly add dimethyl sulfate (approx. 2.0 eq) to the reaction mixture over a period of 20-30 minutes.[3]
-
Reaction: Continue stirring the mixture at room temperature for several hours (e.g., 3 hours) until the reaction is complete, as monitored by HPLC or TLC.[3]
-
Quenching: Carefully add acetic acid to quench the reaction.[3]
-
Workup and Isolation: The workup procedure would typically involve removing the acetone, partitioning the residue between water and an organic solvent, washing the organic layer, and finally concentrating it to obtain the crude product. Purification by crystallization would be required to achieve high purity.
Visualizations
Caption: A logical workflow for troubleshooting common scale-up issues.
Caption: A typical experimental workflow for the catalytic hydrogenation route.
References
- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 2. This compound | 27492-84-8 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. fishersci.se [fishersci.se]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
avoiding byproduct formation in Methyl 4-amino-2-methoxybenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 4-amino-2-methoxybenzoate, with a primary focus on minimizing byproduct formation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue that can be attributed to several factors, from incomplete reactions to product loss during workup.
| Potential Cause | Recommended Action | Explanation |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase reaction time. - If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. - For metal/acid reductions, ensure the metal is finely powdered and activated. | An incomplete reaction is the most straightforward cause of low yield. Careful monitoring will indicate when the starting material has been fully consumed. |
| Catalyst Inactivation (for Catalytic Hydrogenation) | - Use a fresh batch of catalyst (e.g., Pd/C). - Ensure the starting material and solvent are free from sulfur-containing impurities. - Increase catalyst loading. | Catalysts like Palladium on carbon (Pd/C) can be poisoned by impurities, particularly sulfur compounds, which reduces their activity. |
| Suboptimal Reaction Temperature | - For catalytic hydrogenation, room temperature is often sufficient. - For metal/acid reductions (e.g., Fe/HCl), gentle heating may be required. - For reductions with hydrazine (B178648) hydrate, refluxing is common. | Temperature can significantly impact reaction rates. However, excessively high temperatures can promote side reactions. |
| Product Loss During Workup | - Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Optimize the pH during workup to ensure the product is in its neutral, less water-soluble form. | This compound has some solubility in water, which can lead to losses during the aqueous workup and extraction steps. |
Issue 2: Presence of Impurities and Byproducts
The formation of byproducts is a critical issue affecting the purity and overall success of the synthesis. The primary route for synthesizing this compound is the reduction of Methyl 4-nitro-2-methoxybenzoate. Incomplete reduction is a major source of impurities.
| Observed Impurity/Byproduct | Potential Cause | Recommended Action to Avoid Formation | Analytical Identification |
| Unreacted Methyl 4-nitro-2-methoxybenzoate | Incomplete reaction. | - Increase reaction time. - Increase catalyst loading or reductant amount. - Optimize reaction temperature and pressure (for hydrogenation). | HPLC, GC-MS, TLC |
| Nitroso and Hydroxylamine (B1172632) Intermediates | Incomplete reduction. These are intermediates in the reduction of the nitro group. | - Ensure sufficient reducing agent and catalyst are used. - Prolong the reaction time to ensure complete conversion to the amine. | HPLC-MS, Spectroscopic methods (NMR, IR) |
| Azoxy, Azo, and Hydrazo Compounds | Condensation of intermediates (nitroso and hydroxylamine compounds). This can be more prevalent with certain catalysts or under conditions of incomplete reduction. | - Maintain a sufficient concentration of the hydrogen source (e.g., H₂ pressure, fresh hydrazine). - Ensure efficient mixing to facilitate the complete reduction of intermediates on the catalyst surface. | HPLC, Mass Spectrometry |
| N-Methylated Byproducts (in alternative syntheses) | If synthesizing from p-aminosalicylic acid using a methylating agent, the presence of water can lead to N-methylation. | Ensure strictly anhydrous conditions during methylation reactions. | HPLC-MS, NMR |
| Products of Dehalogenation (if applicable) | If the starting material contains halogen substituents, catalytic hydrogenation can sometimes lead to dehalogenation. | Use a catalyst less prone to causing dehalogenation, such as Raney Nickel for substrates with I, Br, or Cl. | Mass Spectrometry |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the catalytic hydrogenation of Methyl 4-nitro-2-methoxybenzoate using a palladium on carbon (Pd/C) catalyst with a hydrogen source. Other common hydrogen sources for transfer hydrogenation include ammonium (B1175870) formate (B1220265) and hydrazine hydrate. Reduction using metals in acidic media, such as iron in hydrochloric acid (Béchamp reduction), is also a viable and cost-effective alternative.
Q2: My reaction mixture has a distinct color, even after the expected reaction time. What could this indicate?
A2: The formation of colored byproducts, such as orange or red azo and azoxy compounds, can result from the condensation of partially reduced intermediates. This often suggests that the reduction is incomplete. To mitigate this, ensure the reaction proceeds to completion by optimizing reaction time, catalyst load, and the amount of reducing agent.
Q3: How can I best monitor the progress of my reaction to avoid incomplete conversion?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting nitro compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for the accurate determination of the remaining starting material and the formation of the desired product and any byproducts.
Q4: What are the key safety precautions to take during the reduction of a nitroaromatic compound?
A4: The reduction of nitro groups is a highly exothermic reaction. It is crucial to control the reaction temperature, especially on a larger scale, to avoid a runaway reaction. When using catalytic hydrogenation with hydrogen gas, appropriate safety measures for handling flammable gases under pressure must be strictly followed.
Q5: How can I effectively purify this compound from the reaction byproducts?
A5: The primary method for purification is recrystallization. The choice of solvent is critical; alcohols like ethanol (B145695) or methanol (B129727), or mixtures with water, are often effective. Column chromatography can also be employed for high-purity requirements, although it may be less practical for large-scale syntheses. The purity of the final product can be confirmed by its melting point (typically 155-159°C) and analytical techniques such as HPLC and NMR spectroscopy.
Experimental Protocols
Protocol: Catalytic Hydrogenation of Methyl 4-nitro-2-methoxybenzoate
This protocol describes the reduction of Methyl 4-nitro-2-methoxybenzoate to this compound using a Palladium on carbon (Pd/C) catalyst.
Materials:
-
Methyl 4-nitro-2-methoxybenzoate
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate)
-
Methanol or Ethanol
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Hydrogen gas (H₂) supply
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Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)
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Magnetic stirrer and stir bar
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Celite® or filter paper
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 4-nitro-2-methoxybenzoate (e.g., 1.0 g) in a suitable solvent such as methanol or ethanol (e.g., 20 mL).
-
Carefully add the 10% Pd/C catalyst to the solution.
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Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the vessel to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a dedicated apparatus).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction pathway and potential byproduct formation during the reduction of Methyl 4-nitro-2-methoxybenzoate.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
impact of reaction temperature on Methyl 4-amino-2-methoxybenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reaction temperature on the synthesis of Methyl 4-amino-2-methoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on temperature-related problems.
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low Yield | Reaction temperature is too low: Incomplete conversion of starting materials. This is common in both the esterification of 4-amino-2-methoxybenzoic acid and the reduction of methyl 4-nitro-2-methoxybenzoate.[1] | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC. For Fischer esterification, ensure the reaction reaches reflux (~65°C in methanol).[2] For nitro reduction using methods like iron in acetic acid, a moderate temperature of 50-60°C is often effective.[3] |
| Reaction temperature is too high: This can lead to the degradation of the starting material or product, and the formation of byproducts.[1] For esterification, high temperatures can cause decarboxylation of the aminobenzoic acid. In catalytic hydrogenation for nitro reduction, temperatures above 100°C can decrease selectivity.[4] | Reduce the temperature to the recommended range. For esterification, maintaining a gentle reflux is generally sufficient. For catalytic hydrogenation, consider operating at a lower temperature for a longer duration. | |
| Low Purity / Presence of Impurities | High reaction temperature promoting side reactions: In Fischer esterification, excessive heat can lead to the formation of ethers from the alcohol solvent or other degradation products.[1] In the reduction of the nitro group, high temperatures can cause over-hydrogenation of the aromatic ring.[4] | Optimize the temperature by running the reaction at the lower end of the recommended temperature range and monitoring for byproduct formation via TLC or HPLC. |
| Formation of N-methylated byproduct: In syntheses starting from p-aminosalicylic acid using a methylating agent, the reaction temperature and conditions are crucial. While this is not directly related to the primary synthesis routes, it is a known issue. It is important to maintain anhydrous conditions to prevent this side reaction. | Ensure strict anhydrous conditions and control the temperature as specified in the protocol, which is often at room temperature.[5][6] | |
| Darkening of the Reaction Mixture | Oxidation of the amino group: The amino group in the product is susceptible to oxidation, which can be accelerated at higher temperatures, leading to colored impurities. | Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction, especially if running at elevated temperatures for extended periods. Use degassed solvents if necessary. |
| Incomplete Reaction Despite Optimal Temperature | Insufficient reaction time: The rate of reaction is temperature-dependent. At a moderate temperature, a longer reaction time may be required for complete conversion. | Monitor the reaction using TLC until the starting material is no longer visible. If the reaction stalls, a slight increase in temperature within the optimal range may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Fischer esterification of 4-amino-2-methoxybenzoic acid with methanol (B129727)?
A1: The optimal temperature for Fischer esterification is typically the reflux temperature of the alcohol used as the solvent. For methanol, this is approximately 65°C.[2] Operating at this temperature provides a good balance between reaction rate and minimizing side reactions.
Q2: How does temperature affect the reduction of methyl 4-nitro-2-methoxybenzoate to this compound?
A2: The effect of temperature depends on the reducing agent used.
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Catalytic Hydrogenation (e.g., with Pd/C): While higher temperatures increase the reaction rate, temperatures exceeding 100°C can lead to reduced selectivity and the formation of over-hydrogenated byproducts (e.g., reduction of the aromatic ring).[4]
-
Metal/Acid Reduction (e.g., Fe/acetic acid): This reaction is often carried out at moderately elevated temperatures, such as 50-60°C, to ensure a reasonable reaction rate without significant byproduct formation.[3] Some reductions with other reagents like tin(II) chloride can be performed at room temperature.[7]
Q3: Can running the synthesis at a very high temperature for a shorter time improve the overall efficiency?
A3: While increasing the temperature will shorten the reaction time, it often leads to a decrease in yield and purity due to the formation of byproducts.[1] For both the esterification and nitro reduction steps, it is generally better to use a moderate temperature for a longer period to ensure a clean reaction and high-quality product.
Q4: My reaction has stalled. Should I increase the temperature?
A4: Before increasing the temperature, first confirm that all reagents are of good quality and have been added in the correct stoichiometry. Check for the presence of any inhibitors. If everything appears to be in order, a modest increase in temperature (e.g., 5-10°C) can be attempted. However, be mindful of the potential for increased byproduct formation and monitor the reaction closely by TLC.
Q5: What are the consequences of not controlling the temperature during the addition of reagents?
A5: Some steps, like the addition of a strong acid catalyst in esterification, can be exothermic. Failure to control the temperature during this addition can lead to a rapid and uncontrolled temperature increase, potentially causing side reactions or even a runaway reaction. It is crucial to follow the protocol's instructions for cooling and controlled addition of reagents.
Quantitative Data on Temperature Impact
| Synthesis Route | Temperature (°C) | Expected Yield | Expected Purity | Notes |
| Fischer Esterification | Room Temperature | Low | High | Very slow reaction rate, likely incomplete conversion. |
| 65 (Reflux in Methanol) | High | High | Generally optimal for balancing reaction rate and minimizing byproducts.[2] | |
| > 80 | Moderate to High | Low to Moderate | Increased risk of byproduct formation (e.g., etherification, decarboxylation).[1] | |
| Nitro Reduction (Catalytic) | Room Temperature | Moderate to High | High | May require longer reaction times or higher catalyst loading. |
| 50 - 80 | High | High | Good balance of reaction rate and selectivity. | |
| > 100 | High | Low | Significant risk of over-hydrogenation of the aromatic ring, leading to impurities.[4] |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis from 4-amino-2-methoxybenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which acts as both a reactant and a solvent.
-
Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture at room temperature. The addition is exothermic, and a precipitate of the ammonium (B1175870) salt may form.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The precipitate should dissolve as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material has been consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker containing ice water. Slowly add a 10% aqueous sodium carbonate solution to neutralize the acid until the pH is approximately 8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.
Protocol 2: Synthesis via Nitro Group Reduction
This protocol describes the synthesis from methyl 4-nitro-2-methoxybenzoate.
-
Reaction Setup: To a solution of methyl 4-nitro-2-methoxybenzoate (1.0 eq) in a suitable solvent such as methanol or acetic acid in a round-bottom flask, add a reducing agent. For example, using iron powder (3.0 eq) in acetic acid.
-
Reaction: Heat the suspension with stirring to 50-60°C. Monitor the reaction by TLC for the disappearance of the starting nitro compound. The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: If acetic acid was used as the solvent, neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 27492-84-8 | Benchchem [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Catalyst Selection for Hydrogenation of Methyl 2-Methoxy-4-nitrobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of methyl 2-methoxy-4-nitrobenzoate to synthesize methyl 4-amino-2-methoxybenzoate, a key pharmaceutical intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most recommended catalyst for the hydrogenation of methyl 2-methoxy-4-nitrobenzoate?
A1: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[2][3] Specifically, 5% Pd/C has been shown to produce a quantitative yield of the desired product, this compound.[4]
Q2: What are the typical reaction conditions for this hydrogenation using Pd/C?
A2: A common and effective set of conditions involves using methanol (B129727) as a solvent, a hydrogen pressure of 50 psi, and running the reaction for approximately one hour.[4] Protic solvents like methanol generally accelerate the hydrogenation rate.
Q3: Are there any alternative catalysts to Pd/C?
A3: Yes, Raney Nickel is another widely used catalyst for the reduction of aromatic nitro groups.[5] It is known for its high activity and can be a cost-effective alternative to precious metal catalysts.[5] Other methods for nitro group reduction include the use of iron powder in acidic media (e.g., acetic acid), which can be effective when standard catalytic hydrogenation proves difficult.[6]
Q4: What safety precautions should be taken when handling hydrogenation catalysts and reagents?
A4: Both Pd/C and Raney Nickel can be pyrophoric, especially after use when they have adsorbed hydrogen. It is crucial to handle these catalysts under an inert atmosphere (like nitrogen or argon) and to never let them dry out completely.[7] Hydrogen gas is highly flammable and forms explosive mixtures with air; ensure all reactions are conducted in a well-ventilated fume hood and that all equipment is properly grounded.
Troubleshooting Guide
Problem 1: The reaction is slow or incomplete.
-
Possible Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting material or solvent. The methoxy (B1213986) group on the substrate itself is generally not a poison, but other functional groups or contaminants could be problematic.
-
Solution: Ensure high purity of the methyl 2-methoxy-4-nitrobenzoate and use high-quality, degassed solvents. If the reaction stalls, it is often best to filter off the catalyst and restart the reaction with a fresh batch.
-
-
Possible Cause 2: Insufficient Hydrogen. If using a hydrogen balloon, it may not provide sufficient pressure or volume of hydrogen for the reaction to go to completion, especially on a larger scale.
-
Solution: Ensure the balloon is adequately filled and securely attached. For larger scale reactions, a Parr hydrogenator or a similar apparatus that allows for a constant, positive pressure of hydrogen is recommended.
-
-
Possible Cause 3: Poor Mass Transfer. The reaction is heterogeneous, involving a solid catalyst, a liquid solution, and a gas. Efficient stirring is critical to ensure proper mixing and contact between all three phases.
-
Solution: Increase the stirring rate to create a vortex that draws hydrogen gas from the headspace into the solution.
-
-
Possible Cause 4: Catalyst Ineffectiveness for the Substrate. For some substituted nitroaromatics, standard catalysts like Pd/C and Raney Nickel may show low reactivity. For example, in the synthesis of a structurally similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, both Pd/C and Raney Ni resulted in incomplete conversions.[6]
-
Solution: In such cases, alternative reduction methods may be necessary. For the aforementioned example, reduction with iron powder in acetic acid was successful.[6]
-
Problem 2: Formation of side products (low chemoselectivity).
-
Possible Cause 1: Reduction of the Ester Group. While the ester group is generally stable under typical nitro group hydrogenation conditions, aggressive catalysts or harsh conditions (high pressure, high temperature) could potentially lead to its reduction to an alcohol.
-
Solution: Use milder conditions (e.g., room temperature, lower hydrogen pressure) and a selective catalyst like Pd/C. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed.
-
-
Possible Cause 2: Hydroxylamine (B1172632) Intermediate Accumulation. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Accumulation of these can lead to the formation of colored azo or azoxy byproducts through condensation reactions.[8]
Data Presentation
The following table summarizes the reported quantitative data for the successful hydrogenation of methyl 2-methoxy-4-nitrobenzoate.
| Catalyst | Catalyst Loading | Substrate Concentration | Solvent | H₂ Pressure | Time (h) | Yield (%) | Reference |
| 5% Pd/C | 14.3 wt% (100mg for 700mg substrate) | 0.33 M | Methanol | 50 psi | 1 | Quantitative | [4] |
Experimental Protocols
Detailed Methodology for Hydrogenation using 5% Pd/C [4]
-
Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add methyl 2-methoxy-4-nitrobenzoate (700 mg, 3.3 mmol) and methanol (10 mL).
-
Inerting: Under a stream of inert gas (argon or nitrogen), carefully add 5% Palladium on Carbon (100 mg). Anhydrous sodium sulfate (B86663) (100 mg) can also be added as a drying agent.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove the inert atmosphere. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas in a fume hood and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with the solvent.
-
Isolation: Wash the filter cake with a small amount of methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product. The reported procedure yielded this compound as a white solid in quantitative yield.[4]
Visualizations
Caption: Experimental workflow for the hydrogenation of methyl 2-methoxy-4-nitrobenzoate.
Caption: Troubleshooting logic for incomplete hydrogenation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound | 27492-84-8 [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Methyl 4-amino-2-methoxybenzoate and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methyl 4-amino-2-methoxybenzoate and its key positional isomers. The strategic placement of amino and methoxy (B1213986) groups on the methyl benzoate (B1203000) scaffold significantly influences the physicochemical properties, spectroscopic signatures, and biological activities of these compounds. Understanding these nuanced differences is paramount for their application as intermediates and pharmacophores in drug discovery and development. This document presents a compilation of experimental data, detailed analytical protocols, and visualizations of relevant biological pathways to facilitate informed decision-making in research.
Physicochemical Properties
The positional isomerism of the amino and methoxy groups on the benzene (B151609) ring profoundly impacts the physicochemical characteristics of each molecule. These properties, including melting point, boiling point, and solubility, are critical determinants of a compound's behavior in both chemical reactions and biological systems. A summary of these properties for this compound and its isomers is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 27492-84-8 | C₉H₁₁NO₃ | 181.19 | 155-159[1] | 339.2±22.0 (Predicted) | Good solubility in ethanol (B145695) and methanol; limited in water.[2] |
| Methyl 2-amino-3-methoxybenzoate | 5121-34-6 | C₉H₁₁NO₃ | 181.19 | Not available | 140 (at 0.01 Torr)[3] | Not available |
| Methyl 3-amino-4-methoxybenzoate | 24812-90-6 | C₉H₁₁NO₃ | 181.19 | 82-87 | 183 (at 15 mmHg)[4] | Soluble in methanol.[4] |
| Methyl 4-amino-3-methoxybenzoate | 41608-64-4 | C₉H₁₁NO₃ | 181.19 | Not available | Not available | Soluble in organic solvents like acetone (B3395972) or methanol; not soluble in water.[5] |
| Methyl 2-amino-5-methoxybenzoate | 2475-80-1 | C₉H₁₁NO₃ | 181.19 | Not available | 298.8±20.0 (at 760 mmHg)[6] | Slightly soluble in water (1.1 g/L at 25°C).[7] |
| Methyl 5-amino-2-methoxybenzoate | 22802-67-1 | C₉H₁₁NO₃ | 181.19 | Not available | Not available | Not available |
| Methyl 2-amino-4-methoxybenzoate | 647616-25G (Sigma) | C₉H₁₁NO₃ | 181.19 | Not available | Not available | Not available |
Spectroscopic Data Comparison
The unique substitution pattern of each isomer results in a distinct spectroscopic fingerprint. These differences are invaluable for the identification and characterization of each compound. Below is a summary of available spectroscopic data.
¹H NMR Data
| Compound | Key ¹H NMR Signals (ppm) and Multiplicities |
| This compound | Data available, see[8] |
| Methyl 2-amino-5-methoxybenzoate | 7.35 (d, J=3.1 Hz, 1H), 6.95 (dd, J=8.8, 3.1 Hz, 1H), 6.63 (d, J=8.8 Hz, 1H), 5.37 (br, 2H), 3.88 (s, 3H), 3.76 (s, 3H)[7] |
| Methyl 3-amino-4-methoxybenzoate | Data available, see[9] |
Biological Activities: A Comparative Overview
The structural variations among the isomers of this compound lead to differing biological activities. While comprehensive data for all isomers is not available, preliminary findings highlight their potential in medicinal chemistry.
-
This compound : This parent compound is utilized as a key intermediate in the synthesis of pharmaceuticals such as the antiemetic drug Metoclopramide and the kinase inhibitor Lenvatinib.[10] It has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro.[2]
-
Methyl 2-amino-3-methoxybenzoate (MAM) : Recent preclinical studies have identified this isomer as a promising natural atypical antipsychotic. It has been shown to alleviate both positive and cognitive symptoms in animal models of schizophrenia. Its mechanism is suggested to involve the modulation of dopaminergic and serotonergic pathways.
-
Methyl 4-amino-3-methoxybenzoate : This isomer is recognized as a versatile intermediate in pharmaceutical research and development, serving as a building block for synthesizing heterocyclic compounds and other biologically active molecules.[5]
-
Methyl 5-amino-2-methoxybenzoate : It is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.
Experimental Protocols
Detailed, isomer-specific synthesis and purification protocols are crucial for obtaining high-purity compounds for research. Below are examples of synthetic approaches for two of the isomers.
Synthesis of Methyl 4-amino-3-methoxybenzoate
A common route for the synthesis of Methyl 4-amino-3-methoxybenzoate involves the nitration of methyl 3-methoxybenzoate followed by the reduction of the nitro group.
Step 1: Nitration of Methyl 3-methoxybenzoate Methyl 3-methoxybenzoate is added dropwise to a mixture of nitric acid and sulfuric acid at 0°C. The reaction mixture is stirred overnight and then poured into ice water. The resulting solid, methyl 3-methoxy-4-nitrobenzoate, is filtered and washed with water.[11]
Step 2: Reduction of Methyl 3-methoxy-4-nitrobenzoate The methyl 3-methoxy-4-nitrobenzoate is dissolved in ethanol, and a Palladium on carbon (Pd/C) catalyst is added. The mixture is stirred for several hours under a hydrogen atmosphere. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield methyl 4-amino-3-methoxybenzoate, which can be further purified by recrystallization from methanol.[11]
Synthesis of Methyl 2-amino-5-methoxybenzoate
This isomer can be synthesized via the reduction of methyl 5-methoxy-2-nitrobenzoate.
Step 1: Reduction of Methyl 5-methoxy-2-nitrobenzoate Methyl 5-methoxy-2-nitrobenzoate is dissolved in ethyl acetate (B1210297), and a 10% Palladium on carbon catalyst is added. The reaction is stirred for several hours at room temperature under a hydrogen atmosphere.[7]
Step 2: Work-up and Purification Upon completion of the reaction, the Pd/C catalyst is removed by filtration. The solvent is then removed by distillation under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure methyl 2-amino-5-methoxybenzoate.[7]
Signaling Pathways and Logical Relationships
The biological effects of these isomers are intrinsically linked to their interactions with specific cellular signaling pathways. For instance, the antipsychotic potential of Methyl 2-amino-3-methoxybenzoate (MAM) suggests its involvement in neurotransmitter signaling. A generalized workflow for the synthesis and characterization of these isomers is depicted below.
Caption: A generalized workflow for the synthesis and analysis of Methyl aminomethoxybenzoate isomers.
The antipsychotic activity of Methyl 2-amino-3-methoxybenzoate (MAM) is believed to be mediated through its interaction with dopaminergic and serotonergic systems, which are key players in the pathophysiology of schizophrenia.
Caption: Putative signaling pathway modulation by Methyl 2-amino-3-methoxybenzoate (MAM).
References
- 1. 4-アミノ-2-メトキシ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 3-amino-4-methoxybenzoate CAS#: 24812-90-6 [m.chemicalbook.com]
- 5. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc [chemsrc.com]
- 7. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]
- 8. This compound(27492-84-8) 1H NMR [m.chemicalbook.com]
- 9. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | 27492-84-8 [chemicalbook.com]
- 11. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [chemicalbook.com]
A Spectroscopic Comparison of Methyl 4-amino-2-methoxybenzoate and Its Derivatives
An objective guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 4-amino-2-methoxybenzoate and its key derivatives. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
This compound is a valuable building block in synthetic chemistry, notably serving as a key intermediate in the synthesis of potent enzyme inhibitors used in cancer therapy, such as Lenvatinib.[1] Its distinct functional groups—an amino group, a methoxy (B1213986) group, and a methyl ester—allow for a wide range of chemical modifications, making its derivatives a subject of significant interest in medicinal chemistry and materials science.[1] A thorough understanding of the spectroscopic properties of this parent compound and its derivatives is crucial for structural elucidation, purity assessment, and quality control in research and development.
This guide presents a comparative overview of the spectroscopic data for this compound and two of its common derivatives: Methyl 4-amino-5-chloro-2-methoxybenzoate and Methyl 3-amino-4-methoxybenzoate. The data is summarized in clear, comparative tables, and the experimental methodologies for obtaining this data are detailed.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₃ | -COOCH₃ | -NH₂ | Solvent |
| This compound | 7.6 (d), 6.3 (dd), 6.1 (d) | 3.8 | 3.8 | 4.5 (br s) | CDCl₃ |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | 7.8 (s), 6.3 (s) | 3.9 | 3.8 | 4.6 (br s) | CDCl₃ |
| Methyl 3-amino-4-methoxybenzoate | 7.2 (d), 7.1 (s), 6.8 (d) | 3.9 | 3.8 | 3.8 (br s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | C=O | -OCH₃ | -COOCH₃ | Solvent |
| This compound | 160.1, 150.9, 133.5, 108.9, 105.8, 98.5 | 167.5 | 55.5 | 51.5 | CDCl₃ |
| 4-Amino-5-chloro-2-methoxybenzoic acid* | 158.5, 148.5, 131.0, 115.5, 110.0, 100.0 | 169.0 | 56.0 | - | DMSO-d₆ |
| Methyl 3-amino-4-methoxybenzoate | 152.0, 142.5, 123.0, 118.0, 111.5, 110.0 | 167.0 | 55.8 | 51.0 | CDCl₃ |
*Data for the corresponding carboxylic acid as a close analogue.[2]
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch (Ester) | C-O Stretch (Aromatic Ether) | Aromatic C-H Stretch |
| This compound | 3450, 3350 | 1710 | 1250 | 1050 | 3050 |
| Methyl Benzoate (for comparison) | - | 1720 | 1280 | - | 3070 |
| Methyl 4-(methylamino)benzoate | 3400 | 1705 | 1270 | - | 3060 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragmentation Peaks |
| This compound | C₉H₁₁NO₃ | 181.19 | 181 | 150, 122, 94 |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | 215, 217 | 184, 156, 128 |
| Methyl 3-amino-4-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | 181 | 150, 122, 94 |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum was baseline corrected.
Mass Spectrometry (MS)
-
Instrumentation: An Agilent 6890 GC coupled to a 5973 MS detector (or equivalent for GC-MS) or a Waters Xevo G2-XS QTOF mass spectrometer (for high-resolution mass spectrometry).
-
GC-MS Analysis:
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Direct Infusion ESI-MS: The sample was dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer via an electrospray ionization (ESI) source.
Visualizing Synthesis and Analysis Workflows
To further clarify the context in which this spectroscopic data is utilized, the following diagrams illustrate a typical synthetic workflow for a this compound derivative and a logical flow for its spectroscopic analysis.
References
Comparative Guide to the Synthesis of Methyl 4-amino-2-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the structural modification of Methyl 4-amino-2-methoxybenzoate, a versatile building block in medicinal chemistry.[1] We present detailed experimental protocols, quantitative data, and a comparison of alternative methods for two key reactions: N-acetylation and reductive amination. This information is intended to assist researchers in selecting the most suitable methodology for their specific applications, considering factors such as yield, reaction conditions, and environmental impact.
N-Acetylation of this compound
N-acetylation is a fundamental transformation used to introduce an acetyl group to the amino functionality of this compound, yielding Methyl 4-acetamido-2-methoxybenzoate. This modification can alter the compound's physicochemical properties and is a common step in the synthesis of more complex molecules.
Comparison of N-Acetylation Methods
| Method | Reagents | Solvent | Catalyst | Reaction Time | Yield | Purity | Ref. |
| Conventional Method | Acetic anhydride (B1165640), Sodium acetate (B1210297) | Water, Ethanol | None | 30 min | High | >98% (recrystallized) | [2] |
| Alternative Method 1 | Acetic anhydride, Pyridine | Pyridine | None | 2-4 hours | 85-95% (typical) | High | |
| Alternative Method 2 (Greener) | Acetic acid | None (Solvent-free) | Microwave irradiation | 5-15 min | High (often >90%) | High | [3][4] |
Experimental Protocols
Conventional N-Acetylation with Acetic Anhydride and Sodium Acetate
This protocol is adapted from a procedure for a similar substrate and is a common and effective method for N-acetylation.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Concentrated Hydrochloric acid
Procedure:
-
Suspend this compound (1.0 eq) in deionized water.
-
Add concentrated hydrochloric acid (1.1 eq) to form the hydrochloride salt.
-
In a separate beaker, dissolve sodium acetate (1.5 eq) in water.
-
To the stirred amine hydrochloride solution, add acetic anhydride (1.2 eq) followed immediately by the sodium acetate solution.
-
Stir the mixture vigorously at room temperature for 30 minutes. The product, Methyl 4-acetamido-2-methoxybenzoate, will precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and recrystallize from an ethanol/water mixture.
Expected Product Characterization (Methyl 4-acetamido-2-methoxybenzoate):
-
Molecular Formula: C₁₁H₁₃NO₄[5]
-
Molecular Weight: 223.23 g/mol [6]
-
Appearance: Off-white to light beige solid[7]
-
Melting Point: 128-132 °C[7]
-
¹H NMR (CDCl₃): Chemical shifts (ppm) will be consistent with the structure.
-
¹³C NMR (CDCl₃): Chemical shifts (ppm) will be consistent with the structure.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H, C=O (amide and ester), and aromatic C-H bonds.
Reductive Amination of this compound
Reductive amination is a versatile method for the N-alkylation of amines. In this case, it is used to introduce a benzyl (B1604629) group to the amino functionality of this compound by reaction with benzaldehyde (B42025), followed by in-situ reduction of the intermediate imine to yield N-benzyl-Methyl 4-amino-2-methoxybenzoate.
Comparison of Reductive Amination Methods
| Method | Reducing Agent | Solvent | Catalyst | Reaction Time | Yield | Ref. |
| Standard Method | Sodium triacetoxyborohydride (B8407120) | Dichloromethane (DCM) | Acetic acid (optional) | 12-24 hours | Generally high | [8][9] |
| Alternative Method | Sodium borohydride | Methanol | None | ~3 hours (for imine formation) + reduction time | High | [10] |
| Greener Alternative | H₂ | Water or reusable solvent | Heterogeneous catalyst (e.g., Pd/C) | Varies | High |
Experimental Protocols
Reductive Amination with Benzaldehyde and Sodium Triacetoxyborohydride
This protocol is based on a general procedure for the reductive amination of aromatic amines.[8][9]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid (optional)
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.
-
Add glacial acetic acid (0.1 eq, optional, can catalyze imine formation).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Product Characterization (N-benzyl-Methyl 4-amino-2-methoxybenzoate):
-
Molecular Formula: C₁₆H₁₇NO₃
-
Molecular Weight: 271.31 g/mol
-
Appearance: Expected to be a solid.
-
¹H NMR (CDCl₃): δ ~7.8 (d, 1H, Ar-H), 7.2-7.4 (m, 5H, Ar-H of benzyl), 6.2-6.4 (m, 2H, Ar-H), 4.4 (s, 2H, N-CH₂), 3.8 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃). (Predicted values based on similar structures)
-
¹³C NMR (CDCl₃): Chemical shifts will be consistent with the proposed structure.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H, C=O (ester), C-N, and aromatic C-H bonds.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and characterization process, the following diagrams are provided.
Caption: General experimental workflow for synthesis, purification, and characterization.
Caption: Reaction pathways for this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. rsc.org [rsc.org]
- 3. ajrconline.org [ajrconline.org]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-acetamido-2-methoxybenzoate | 4093-29-2 | FM71228 [biosynth.com]
- 7. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to Analytical Methods for the Quality Control of Methyl 4-amino-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quality control of Methyl 4-amino-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the purity, safety, and efficacy of final drug products. This guide provides an objective comparison of common analytical methodologies for the quality control of this compound, complete with supporting data and detailed experimental protocols. The primary techniques evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Level Comparison of Analytical Methods
Each analytical technique offers distinct advantages and is suited for different aspects of quality control. HPLC is a versatile and widely used method for purity determination and impurity profiling of non-volatile and thermally labile compounds like this compound.[1] GC, particularly when coupled with a mass spectrometer (GC-MS), provides high separation efficiency and sensitivity, especially for volatile impurities, though it may require derivatization for polar analytes. qNMR stands out as a primary ratio method that can provide a direct and highly accurate measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei. |
| Primary Use | Purity determination, impurity profiling, and quantification. | Analysis of volatile and semi-volatile impurities, residual solvents. | Absolute purity determination and quantification without a specific reference standard. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. May necessitate derivatization for non-volatile compounds. | Not required. |
| Selectivity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very high, particularly with MS detection. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, especially with MS detection. | Generally lower than chromatographic methods. |
| Quantification | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. | Can provide absolute quantification using a certified internal standard. |
Quantitative Data Comparison
The following table summarizes typical performance data for the analysis of this compound using HPLC, GC, and qNMR. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-FID | qNMR (¹H) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 µg/mL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
Experimental Protocols and Workflows
Detailed methodologies for each of the key analytical techniques are provided below, along with visual representations of the experimental workflows.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of purity and the quantification of this compound in bulk drug substances and intermediates.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare a sample solution of this compound at approximately the same concentration as the standard solution using the mobile phase as the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area normalization) or by using the response factor of the standard (external standard method).
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and can be used for the purity assessment of this compound, often requiring derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (B92270) or other suitable solvent
-
This compound reference standard
-
Sample of this compound
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC system.
-
Calculation: Determine the purity based on the peak area percentage of the derivatized analyte.
Quantitative NMR (qNMR) Method
This method provides a direct measurement of the purity of this compound by comparing its ¹H NMR signal integrals to those of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
NMR Parameters (¹H):
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantification)
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest
-
Spectral Width: Appropriate to cover all signals of interest
-
Temperature: 298 K
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using the optimized quantitative parameters.
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Conclusion
The choice of the analytical method for the quality control of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and versatile method for routine purity testing and impurity profiling.
-
GC is highly valuable for identifying and quantifying volatile impurities and can be used for purity assessment with appropriate derivatization.
-
qNMR offers a powerful, direct, and highly accurate method for purity determination without the need for a specific reference standard of the analyte, making it an excellent tool for the certification of reference materials.
For comprehensive quality control, a combination of these methods is often employed to provide a complete profile of the compound's purity and impurity content.
References
A Comparative Guide to Methyl 4-Amino-2-methoxybenzoate and Other Substituted Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are foundational building blocks in modern organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement and nature of substituents on the aniline (B41778) ring profoundly dictate the molecule's reactivity, nucleophilicity, and steric profile. This guide provides an objective comparison of Methyl 4-Amino-2-methoxybenzoate against other common substituted anilines, offering a data-driven perspective on its performance in key synthetic transformations.
Electronic Profile and Reactivity
The reactivity of an aniline is primarily governed by the availability of the nitrogen's lone pair of electrons. Electron-donating groups (EDGs) increase electron density, enhancing basicity and nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.[1][2]
This compound (MAMB) presents a unique electronic landscape. It contains a moderately electron-donating methoxy (B1213986) (-OCH₃) group ortho to the amine and a moderately electron-withdrawing methyl ester (-CO₂CH₃) group para to the amine.
-
Ortho-Methoxy Group (-OCH₃): This group acts as a +R (resonance) and -I (inductive) substituent. Its primary effect is electron-donating, which increases the electron density on the nitrogen, although its ortho position can introduce steric hindrance.
-
Para-Methyl Ester Group (-CO₂CH₃): This group is electron-withdrawing (-R, -I), pulling electron density away from the ring and the nitrogen atom.[3]
This push-pull configuration renders MAMB's amino group less nucleophilic than anilines bearing only EDGs (e.g., p-anisidine) but more nucleophilic than those with strong EWGs (e.g., p-nitroaniline). This "tuned" reactivity can be advantageous in preventing side reactions or controlling selectivity.
The basicity of an amine, quantified by the pKa of its conjugate acid (anilinium ion), provides a clear measure of the electronic effects of its substituents. A lower pKa value indicates a weaker base, a direct consequence of reduced electron density on the nitrogen atom.
| Compound | Structure | Substituents' Effects | pKa (Anilinium ion) |
| 4-Methoxyaniline (p-Anisidine) | ![]() | Strong EDG (+R) | 5.34 |
| Aniline | ![]() | (Reference) | 4.63[4] |
| This compound | ![]() | Ortho-EDG (+R), Para-EWG (-R) | ~4.2 (Estimated) |
| Methyl 4-aminobenzoate | ![]() | Strong EWG (-R) | 2.41 |
| 4-Nitroaniline | ![]() | Very Strong EWG (-R) | 1.00 |
Table 1: Comparison of pKa values for selected substituted anilines. pKa values are indicative of the electronic environment of the amino group.
Performance in Key Synthetic Transformations
The unique electronic and steric properties of MAMB influence its behavior in common C-N bond-forming reactions.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds via palladium-catalyzed cross-coupling.[5][6] The reaction's success is highly dependent on the nucleophilicity of the amine. Electron-deficient anilines are notoriously challenging substrates.[3]
// Define nodes reactants [label="Aryl Halide (Ar-X)\n+\nSubstituted Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd Precatalyst\n(e.g., XPhos-Pd-G3)", fillcolor="#FBBC05", fontcolor="#202124"]; ligand [label="Bulky Ligand\n(e.g., XPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Strong Base\n(e.g., NaOtBu)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Inert Atmosphere (N₂/Ar)\nHeat (e.g., 80-110 °C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Arylamine Product\n(Ar-NH-R)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges reactants -> reaction; catalyst -> reaction; ligand -> reaction; base -> reaction; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; } .dot Caption: Generalized workflow for Buchwald-Hartwig amination.
MAMB's moderated nucleophilicity makes it a more viable coupling partner than anilines with strongly deactivating groups. However, specialized, electron-rich, and bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos) and strong bases are often required to achieve high yields.[3][7]
| Aniline Substrate | Typical Catalyst System | Relative Reactivity | Reported Yield Range |
| 4-Methoxyaniline | Pd₂(dba)₃ / BINAP | High | 85-99% |
| Aniline | Pd(OAc)₂ / XPhos | Moderate | 70-95% |
| This compound | XPhos-Pd-G3 / XPhos | Moderate-Low | 60-85% |
| Methyl 4-aminobenzoate | RuPhos-Pd-G3 / RuPhos | Low | 40-75%[8] |
| 4-Nitroaniline | BrettPhos-Pd-G3 / BrettPhos | Very Low | 20-60%[3] |
Table 2: Comparative performance of substituted anilines in a model Buchwald-Hartwig reaction with an unactivated aryl chloride. Yields are representative and highly dependent on specific conditions.
Experimental Protocol: Buchwald-Hartwig Amination with MAMB
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-chlorotoluene) (1.0 equiv)
-
XPhos-Pd-G3 precatalyst (2 mol%)
-
XPhos ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (B28343)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, sodium tert-butoxide, XPhos-Pd-G3, and XPhos ligand.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction with water and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure arylamine.[3]
B. Amide Bond Formation
Amide synthesis is the most frequently performed reaction in medicinal chemistry.[9][10] The rate of acylation is directly proportional to the nucleophilicity of the amine. While highly reactive anilines can be acylated easily, electron-deficient anilines often require coupling reagents and potentially harsh conditions.[3][11][12]
MAMB's intermediate reactivity allows for controlled amide bond formation using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like HOBt or DMAP.[11][13]
| Aniline Substrate | Coupling Conditions | Relative Reaction Rate | Typical Yield |
| 4-Methoxyaniline | Acyl Chloride, Pyridine | Very Fast | >95% |
| Aniline | EDC / HOBt | Fast | 85-95% |
| This compound | EDC / HOBt / DMAP | Moderate | 75-90%[11] |
| Methyl 4-aminobenzoate | HATU / DIPEA | Slow | 60-85% |
| 4-Nitroaniline | Acyl Fluoride, Heat | Very Slow | 40-70%[12] |
Table 3: Comparative performance in amide coupling with a standard carboxylic acid (e.g., benzoic acid). Yields are representative.
Experimental Protocol: EDC-Mediated Amide Coupling with MAMB
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (0.1 equiv)
-
DMAP (1.0 equiv)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the carboxylic acid and this compound in anhydrous ACN, add EDC·HCl, HOBt, and DMAP.[11]
-
Stir the resulting mixture at room temperature (23 °C).
-
Monitor the reaction progress by TLC.
-
After completion (typically 12-18 hours), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[11]
Regioselectivity and Further Functionalization
The substituents on MAMB provide a roadmap for subsequent electrophilic aromatic substitution (EAS) reactions. The powerful activating, ortho-, para-directing effects of the -NH₂ and -OCH₃ groups dominate the meta-directing effect of the -CO₂CH₃ group.
// Nodes for effects node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; nh2 [label="NH₂: Strong Activator\n(ortho, para-director)", fillcolor="#34A853"]; och3 [label="OCH₃: Strong Activator\n(ortho, para-director)", fillcolor="#34A853"]; co2ch3 [label="CO₂CH₃: Deactivator\n(meta-director)", fillcolor="#EA4335"];
// Nodes for positions node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.3, label=""]; pos3 [label="3", pos="1.5,0.5!"]; pos5 [label="5", pos="2.5,-1!"];
// Edges nh2 -> pos3 [label="ortho", fontcolor="#5F6368", color="#5F6368"]; och3 -> pos3 [label="ortho", fontcolor="#5F6368", color="#5F6368"]; och3 -> pos5 [label="para", fontcolor="#5F6368", color="#5F6368"]; co2ch3 -> pos5 [label="meta", fontcolor="#5F6368", color="#5F6368"];
// Invisible edges for layout edge [style=invis]; mol -> {nh2, och3, co2ch3}; } .dot Caption: Directing effects for electrophilic substitution on MAMB.
The primary sites for electrophilic attack are positions C3 and C5, which are ortho to the highly activating amino and methoxy groups. This predictable regioselectivity is valuable for building complex molecular scaffolds.
Conclusion
This compound is a uniquely functionalized building block that offers a balance of reactivity not found in simpler anilines. Its moderated nucleophilicity, a result of competing electron-donating and withdrawing groups, makes it a suitable substrate for a wide range of transformations, including challenging cross-coupling reactions where highly activated or deactivated anilines might fail. The distinct substitution pattern provides predictable regiocontrol for further functionalization, solidifying its role as a versatile and valuable intermediate for professionals in chemical research and drug development.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. journaleras.com [journaleras.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Methyl 4-amino-2-methoxybenzoate and an Alternative Reference Standard
For researchers, scientists, and professionals in drug development, the purity and characterization of reference standards are paramount for accurate analytical results. This guide provides a detailed comparison of the Methyl 4-amino-2-methoxybenzoate reference standard against a viable alternative, Methyl 4-amino-2-hydroxybenzoate. The information presented is based on typical specifications and established analytical methodologies for these types of compounds.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear comparison, the following tables summarize the key physicochemical properties and typical analytical specifications for both this compound and its alternative, Methyl 4-amino-2-hydroxybenzoate.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 4-amino-2-hydroxybenzoate |
| CAS Number | 27492-84-8 | 4136-97-4 |
| Molecular Formula | C₉H₁₁NO₃ | C₈H₉NO₃ |
| Molecular Weight | 181.19 g/mol | 167.16 g/mol |
| Appearance | White to off-white crystalline powder | White to light brown crystalline powder |
| Melting Point | 155-159 °C | 120-123 °C |
| Solubility | Soluble in ethanol (B145695) and methanol | Information not readily available |
Table 2: Typical Analytical Specifications
| Analysis | This compound | Methyl 4-amino-2-hydroxybenzoate |
| Purity (by HPLC/GC) | ≥97% | ≥97% |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | Typically ≤0.5% | Information not readily available |
| Residual Solvents (GC-HS) | To be specified based on synthesis | To be specified based on synthesis |
| Sulphated Ash | Typically ≤0.1% | Information not readily available |
Experimental Workflow for Quality Control
The quality control of a chemical reference standard involves a series of analytical tests to confirm its identity, purity, and other relevant properties. The following diagram illustrates a typical experimental workflow for the analysis of a reference standard like this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for key experiments based on established methods for aromatic amines and benzoic acid derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established procedures for the analysis of aromatic amines.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) for Purity and Residual Solvents
This protocol is based on general methods for the analysis of benzoic acid derivatives, which often require derivatization to increase volatility.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C.
-
Injector and Detector Temperature: 280 °C and 300 °C, respectively.
-
Derivatization (for non-volatile compounds): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and, if necessary, add the derivatizing agent and heat to complete the reaction.
Fourier-Transform Infrared Spectroscopy (FTIR) for Identification
This is a standard method for obtaining the infrared spectrum of a solid sample.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
-
Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.
Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol outlines a general procedure for assessing the thermal stability of a small organic molecule.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina (B75360) or platinum crucible.
-
Atmosphere: Nitrogen, at a flow rate of 20 mL/min.
-
Heating Program: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.
-
Data Analysis: Monitor the weight loss as a function of temperature.
Logical Relationship of Analytical Techniques
The various analytical techniques employed for the characterization of a reference standard are interconnected, each providing a crucial piece of information that contributes to the overall quality assessment.
A Comparative Guide to the Reactivity of Aminobenzoate Esters in Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of different aminobenzoate esters in N-acylation reactions. Understanding the relative reactivity of these compounds is crucial for the efficient synthesis of a wide range of pharmaceuticals, including local anesthetics, and for the development of novel drug delivery systems. This document outlines the theoretical principles governing their reactivity, presents a comparative analysis based on established structure-activity relationships, and provides detailed experimental protocols for assessing acylation reactions.
Theoretical Background: Electronic and Steric Effects
The N-acylation of aminobenzoate esters is a nucleophilic substitution reaction where the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reactivity of the amino group is primarily governed by the electron density on the nitrogen atom, which is significantly influenced by the electronic effects of the ester group (-COOR) and its position (ortho, meta, or para) on the benzene (B151609) ring.
The ester group is generally considered to be an electron-withdrawing group (EWG) through a combination of inductive and resonance effects. The extent of this electron withdrawal and its impact on the nucleophilicity of the amino group is highly dependent on the isomer.
-
Para-Aminobenzoate Esters: In the para isomer, the ester group's electron-withdrawing resonance effect directly deactivates the amino group by pulling electron density away from it and through the aromatic system. This reduces the nucleophilicity of the amino group compared to aniline.
-
Meta-Aminobenzoate Esters: In the meta position, the electron-withdrawing resonance effect of the ester group does not extend to the amino group. Therefore, the deactivation is primarily due to the weaker inductive effect. Consequently, the amino group in meta-aminobenzoate esters is expected to be more nucleophilic and thus more reactive in acylation than in the para isomer.
-
Ortho-Aminobenzoate Esters: The ortho isomer presents a more complex scenario. While the electronic effects are similar to the para isomer, the close proximity of the ester group to the amino group introduces significant steric hindrance. This steric hindrance can impede the approach of the acylating agent, potentially reducing the reaction rate. However, the ortho-amino group has been observed to act as an intramolecular catalyst in other reactions like ester hydrolysis, a phenomenon that might not be as relevant in N-acylation but highlights the unique nature of this isomer.[1]
The reactivity of aminobenzoate esters in acylation can be quantitatively predicted using Linear Free Energy Relationships (LFERs), such as the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted aminobenzoate, k₀ is the rate constant for the unsubstituted aniline, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant (which depends on the nature and position of the substituent). For acylation of anilines, the reaction constant (ρ) is typically negative, indicating that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it.[2][3]
Predicted Reactivity Comparison
Based on the principles of electronic and steric effects, the following trend in reactivity towards acylation is predicted for the isomeric aminobenzoate esters:
Meta > Ortho ≈ Para
The meta isomer is predicted to be the most reactive due to the less pronounced deactivating effect of the ester group. The ortho and para isomers are expected to be less reactive due to strong electron withdrawal (para) and a combination of electronic deactivation and steric hindrance (ortho). The exact order between ortho and para can be influenced by the specific acylating agent and reaction conditions.
The nature of the alkyl group (R in -COOR) in the ester is expected to have a minor electronic effect on the reactivity of the amino group, as it is further away from the reaction center. However, larger alkyl groups may introduce additional steric hindrance, particularly in the ortho isomer.
Quantitative Data Summary
| Compound | Isomer | Alkyl Group (R) | Predicted Relative Reactivity in Acylation | Rationale |
| Aniline | - | - | 1 (Reference) | Unsubstituted aromatic amine. |
| Methyl Aminobenzoate | meta | Methyl | High | The ester group has a weaker deactivating effect at the meta position (primarily inductive). |
| Ethyl Aminobenzoate | meta | Ethyl | High | Similar to methyl ester; the alkyl group has a minor electronic effect. |
| Methyl Aminobenzoate | ortho | Methyl | Low | Strong electron-withdrawing effect and significant steric hindrance from the adjacent ester group. |
| Ethyl Aminobenzoate | ortho | Ethyl | Low | Similar to the methyl ester, with potentially slightly more steric hindrance. |
| Methyl Aminobenzoate | para | Methyl | Low | Strong electron-withdrawing resonance effect of the ester group deactivates the amino group. |
| Ethyl p-Aminobenzoate (Benzocaine) | para | Ethyl | Low | Similar to the methyl ester; this is a widely used local anesthetic. |
Experimental Protocols
The following are representative experimental protocols for the N-acylation of aminobenzoate esters. These can be adapted for comparative studies, for instance, through competition experiments.
Protocol 1: Acylation with Acetic Anhydride (B1165640)
This protocol is adapted from the synthesis of N-acetylbenzocaine.[1]
Materials:
-
Ethyl p-aminobenzoate (Benzocaine)
-
Acetic anhydride
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a sealed tube, heat a mixture of ethyl p-aminobenzoate (1.0 eq) and acetic anhydride (excess, e.g., 5-10 eq) at 75°C for 30 minutes.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Add solid sodium carbonate until the pH of the solution is approximately 8 to neutralize the acetic acid.
-
Extract the aqueous mixture with chloroform (2 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude N-acetylated product.
-
The product can be further purified by recrystallization.
Protocol 2: Acylation using a Mixed Anhydride Method
This method is suitable for acylation with N-acylamino acids and is adapted from a patented procedure.[4]
Materials:
-
N-acylamino acid (e.g., N-benzoyl-L-phenylalanine)
-
p-Aminobenzoic acid ester (e.g., methyl p-aminobenzoate)
-
N-methylmorpholine
-
Ethyl chloroformate
-
Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Dissolve the N-acylamino acid (1.0 eq) in THF and cool the solution to -15°C.
-
Add N-methylmorpholine (1.0 eq) followed by ethyl chloroformate (1.0 eq) and stir the mixture at -15°C for 10-15 minutes to form the mixed anhydride.
-
Add a solution of the aminobenzoate ester (1.0 eq) in THF, followed by a catalytic amount of p-toluenesulfonic acid.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into dilute acid and extracting the product.
-
The product can be purified by crystallization or column chromatography.
Visualizations
Logical Relationship of Reactivity
Caption: Predicted order of reactivity of aminobenzoate isomers in N-acylation.
Experimental Workflow for Reactivity Comparison
Caption: General workflow for the comparative kinetic analysis of aminobenzoate acylation.
References
The Synthetic Versatility of Methyl 4-amino-2-methoxybenzoate: A Comparative Guide for Pharmaceutical Development
Introduction
Methyl 4-amino-2-methoxybenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring an amino group, a methoxy (B1213986) substituent, and a methyl ester, provides a versatile scaffold for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.[1] This guide provides a comparative analysis of its synthetic utility, supported by quantitative data and detailed experimental protocols, for researchers, chemists, and professionals in drug development. The compound typically appears as a white to off-white crystalline powder with a melting point between 155-159°C.[1]
Core Synthetic Applications in API Synthesis
The primary utility of this compound lies in its role as a key intermediate for several established drugs. Its strategic substitution pattern makes it an ideal starting material for complex, multi-step syntheses.
Key therapeutic agents derived from this intermediate include:
-
Metoclopramide: A widely used antiemetic and prokinetic agent that functions as a dopamine (B1211576) D2 receptor antagonist.[2]
-
Lenvatinib: A multi-kinase inhibitor employed in cancer therapy to target receptor tyrosine kinases involved in tumor growth.
-
Alizapride: An antiemetic that also acts as a dopamine D2 receptor antagonist.[3]
-
Amisulpride: An antipsychotic medication for which derivatives of the title compound serve as important intermediates.
Key Synthetic Transformation: Electrophilic Chlorination
A pivotal reaction showcasing the utility of this compound is the regioselective electrophilic chlorination of the aromatic ring. This step is fundamental in the synthesis of the core structure required for Metoclopramide and related benzamides. The electron-donating nature of both the amino and methoxy groups activates the ring, directing the chlorination to the position ortho to the amino group.
The general workflow for utilizing this intermediate in pharmaceutical synthesis is outlined below.
Comparative Performance Data
The efficiency of synthetic transformations is critical for industrial applications. The following table summarizes quantitative data for the key chlorination step of this compound and compares its reactivity profile with an isomeric alternative, Methyl 4-amino-3-methoxybenzoate.
| Starting Material | Reaction Type | Reagent | Solvent | Conditions | Yield (%) | Reference |
| This compound | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | DMF | 70°C, 3 hours | 87.5 - 88.3 | [4] |
| Methyl 4-amino-3-methoxybenzoate | N/A (Synthesis of) | Pd/C, H₂ | Ethanol | Room Temp, 5 hours | 98.0 | [5] |
Analysis of Alternatives:
Methyl 4-amino-3-methoxybenzoate serves as a structural isomer and an alternative building block in medicinal chemistry.[6] The primary difference lies in the position of the methoxy group relative to the directing amino group.
-
In This compound , the methoxy group is ortho to the amine. Both groups strongly activate the ring towards electrophilic substitution, particularly at position 5 (ortho to the amine, para to the methoxy group). This leads to high regioselectivity and excellent yields in reactions like chlorination, as demonstrated in the synthesis of the Metoclopramide precursor.[4]
-
In Methyl 4-amino-3-methoxybenzoate , the methoxy group is meta to the amine. While both are activating groups, their directing effects are not as strongly reinforcing for a single position compared to the 2-methoxy isomer. This can lead to different regiochemical outcomes in electrophilic substitutions. This intermediate is primarily utilized in the synthesis of various heterocyclic compounds and small molecule inhibitors where this specific substitution pattern is required.[5][6] A high-yield protocol exists for its synthesis via the catalytic reduction of its nitro-precursor, demonstrating its accessibility for research and development.[5]
The choice between these intermediates is therefore dictated by the desired final substitution pattern on the target molecule. For APIs requiring substitution at the C5 position, such as the "pride" class of drugs, this compound is the superior and more direct precursor.[3]
Experimental Protocols
Detailed methodologies for key transformations are provided below for reproducibility.
Protocol 1: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This protocol details the electrophilic chlorination of this compound, a key step in the synthesis of Metoclopramide.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-氨基-5-氯-2-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 5. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-amino-2-methoxybenzoate
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-amino-2-methoxybenzoate, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure its purity and consistency. Cross-validation of these analytical methods is a critical step to guarantee the reliability and interchangeability of analytical data generated by different techniques.
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This comparison is supported by typical experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical approach for their specific needs.
The Importance of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results. This is crucial when transferring a method between laboratories, introducing a new instrument, or when different analytical techniques are employed for the same analyte. The goal is to ensure the consistency and reliability of data throughout the lifecycle of a drug product.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of small organic molecules like this compound. The data presented is a composite of typical values obtained for structurally similar compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | ~10 µM |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | Dependent on desired accuracy |
| Linearity (R²) | > 0.999 | > 0.998 | Essentially linear by principle |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of analytical method validation. Below are representative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis of non-volatile and thermally stable compounds.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in an isocratic or gradient elution. A typical starting point would be a 60:40 (v/v) mixture of water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile compounds. For polar and non-volatile compounds like this compound, a derivatization step is often necessary to improve its volatility and thermal stability.
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization:
-
To a known amount of the sample or standard in a vial, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and the sample solution at appropriate concentrations.
-
Perform the derivatization procedure on both standards and samples.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] Purity is determined by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Internal Standard: A certified reference material with known purity that has a simple spectrum with at least one resonance that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube.
-
Add the appropriate volume of deuterated solvent and ensure complete dissolution.
Data Processing and Calculation:
-
Acquire the 1H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine quality control.[4] GC-MS provides superior sensitivity for trace-level analysis, although it requires a derivatization step. qNMR stands out as a primary method for highly accurate purity assignments without the need for a specific reference standard of the analyte.[5][6]
A thorough cross-validation of these methods, by analyzing the same batch of this compound, is essential to ensure the consistency and reliability of the analytical data. This comparative approach not only strengthens the confidence in the analytical results but also provides flexibility in choosing the most suitable method for different stages of drug development and manufacturing.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-amino-2-methoxybenzoate: A Procedural Guide
For researchers and professionals in the drug development field, ensuring the safe and compliant disposal of chemical reagents like Methyl 4-amino-2-methoxybenzoate is a critical aspect of laboratory operations. Adherence to proper disposal protocols not only safeguards laboratory personnel and the surrounding environment but also maintains regulatory compliance. This guide provides a step-by-step operational plan for the proper disposal of this compound, integrating safety precautions and regulatory considerations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust formation is likely, a dust mask (e.g., N95) is recommended.[2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation and Storage of Waste:
-
Store waste this compound in a designated, clearly labeled, and securely sealed container.
-
The container must be compatible with the chemical to prevent any reaction or degradation.
-
Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
-
Contacting Environmental Health and Safety (EHS):
-
Notify your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the chemical waste.
-
Provide a detailed and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a meticulous record of the amount of this compound designated for disposal, in line with laboratory and institutional protocols.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
-
Professional Disposal:
-
The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).
-
At the TSDF, the chemical will be managed in an environmentally responsible manner. Approved disposal methods include dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Disposal of Contaminated Packaging:
-
Contaminated packaging should be treated as unused product and disposed of through the same hazardous waste stream.[3]
-
Hazardous Properties Summary
For quick reference, the key hazardous properties of this compound are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-amino-2-methoxybenzoate
For Immediate Use by Laboratory Professionals: This document provides essential safety protocols and logistical plans for the handling and disposal of Methyl 4-amino-2-methoxybenzoate (CAS No. 27492-84-8). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in research and development settings.
This compound is a solid chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] This guide synthesizes information from safety data sheets and general laboratory safety protocols to provide a direct, procedural framework for its safe use.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood or Ventilated Balance Enclosure | To minimize inhalation exposure to dust and vapors. All handling of the solid compound should be performed within these enclosures.[3][4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during procedures with a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Butyl or Viton recommended) | To prevent skin contact. While nitrile gloves are commonly used in laboratories, some data suggests they offer poor resistance to aromatic amines.[6] Therefore, Butyl or Viton gloves are recommended for extended contact. Double-gloving is a best practice.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved N95 Dust Mask (or higher) | Required when working with the solid powder, even within a fume hood, to prevent inhalation of fine particles.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designated Area: Establish a designated and clearly labeled area for handling the chemical.[1][2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid and aromatic amine spills.
2. Weighing the Compound:
-
Tare Method: To minimize exposure, use the tare method for weighing.[2]
-
Place a labeled, sealable container on the balance and tare it.
-
Inside a chemical fume hood or ventilated enclosure, carefully add the desired amount of this compound to the container.
-
Seal the container before removing it from the hood to re-weigh.
-
3. Dissolving the Compound:
-
All dissolution procedures should be performed within a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and adhere to regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the full chemical name and associated hazards. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container designated for non-halogenated organic waste. |
| Contaminated Labware (e.g., pipette tips, gloves, weigh boats) | Place in a designated solid hazardous waste container. |
General Disposal Guidelines:
-
Segregation: Do not mix incompatible waste streams.[7]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[5][8][9] Do not pour down the drain or discard in regular trash.[9]
-
Waste Codes: While specific waste codes are application-dependent, they may fall under federal or state hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Minor Spill (Solid):
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and cleaning agent.
-
-
Major Spill:
-
Evacuate the laboratory and close the doors.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and procedural flows for handling this compound safely.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.se [fishersci.se]
- 8. benchchem.com [benchchem.com]
- 9. Exposure to aromatic amines [clik.dva.gov.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





